alpha-Methylcinnamaldehyde
Description
2-Methyl-3-phenyl-2-propenal is a member of cinnamaldehydes.
Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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DSSTOX Substance ID |
DTXSID401018359 | |
| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |
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Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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| Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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| Record name | alpha-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
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Boiling Point |
302 °F at 100 mmHg (NTP, 1992) | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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Flash Point |
175 °F (NTP, 1992) | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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| Record name | alpha-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
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Density |
1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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| Record name | alpha-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
101-39-3, 15174-47-7 | |
| Record name | ALPHA-METHYLCINNAMALDEHYDE | |
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| Record name | α-Methyl-trans-cinnamaldehyde | |
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| Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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| Record name | alpha-Methylcinnamaldehyde | |
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| Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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| Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |
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| Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |
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| Record name | α-methylcinnamaldehyde | |
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| Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of α-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylcinnamaldehyde, a derivative of cinnamaldehyde (B126680), is an α,β-unsaturated aldehyde with a characteristic cinnamon-like aroma.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and an exploration of its biological activities, with a focus on its antifungal mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
The core chemical and physical characteristics of α-methylcinnamaldehyde are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Clear yellow liquid | [1] |
| Odor | Characteristic cinnamon-type, soft, spicy | [1] |
| Boiling Point | 148-149 °C @ 27 mmHg | [1] |
| Density | 1.047 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.605 | [1] |
| Solubility | Insoluble in water; soluble in oils, ethanol, and propylene (B89431) glycol. | [2][3] |
| Flash Point | 79 °C (174.2 °F) | [4] |
| LogP | 2.68 | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enal | [3] |
| CAS Number | 101-39-3 | [1] |
| SMILES | C/C(=C/c1ccccc1)/C=O | [3] |
| InChI | InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | [3] |
| InChIKey | VLUMOWNVWOXZAU-VQHVLOKHSA-N | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and established testing methods.
Synthesis of α-Methylcinnamaldehyde via Aldol (B89426) Condensation
This protocol is adapted from established synthesis procedures involving the base-catalyzed aldol condensation of benzaldehyde (B42025) and propionaldehyde (B47417).[5][6][7]
Materials:
-
Benzaldehyde
-
Propionaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a 40-60% aqueous methanol solution.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of sodium hydroxide in the aqueous methanol solution. Cool the mixture to 15-25 °C.[5]
-
In a separate beaker, dissolve benzaldehyde in the 40-60% aqueous methanol solution.[5]
-
Transfer the benzaldehyde solution to a dropping funnel.
-
Slowly add the benzaldehyde solution dropwise to the cooled sodium hydroxide solution while stirring continuously.
-
Following the addition of benzaldehyde, add propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25 °C. The molar ratio of benzaldehyde to propionaldehyde should be approximately 1:1.2.[5]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature.[5]
-
Upon completion, wash the reaction mixture with water and neutralize it.
-
Transfer the mixture to a separatory funnel and separate the organic layer containing the crude α-methylcinnamaldehyde.
-
Purify the crude product by vacuum distillation, collecting the fraction that distills at 142-145 °C under reduced pressure (-0.1 MPa).[5]
Determination of Boiling Point (ASTM D86/D1078)
This protocol outlines the determination of the boiling point of α-methylcinnamaldehyde at atmospheric pressure, based on the principles of ASTM D86 and D1078.[4][8][9]
Apparatus:
-
Distillation flask
-
Condenser
-
Heat source (heating mantle)
-
Calibrated thermometer or temperature probe
-
Graduated receiving cylinder
Procedure:
-
Place a measured volume of α-methylcinnamaldehyde into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is correctly positioned (the top of the bulb should be level with the bottom of the side arm of the flask).
-
Begin heating the flask at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.[10]
-
Record the temperature at which the first drop of condensate falls from the condenser tip into the receiving cylinder. This is the initial boiling point.
-
Continue to record the temperature as the distillation proceeds.
-
The boiling point is typically reported as the temperature at which a steady stream of distillate is produced. For a pure compound, a narrow boiling range is expected.
Measurement of Refractive Index (ASTM D1218)
This protocol describes the measurement of the refractive index of α-methylcinnamaldehyde using a standard refractometer, following the principles of ASTM D1218.[11]
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath (to maintain 20 °C)
-
Light source (if using an Abbe refractometer)
-
Dropper or pipette
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Using a clean dropper, place a small drop of α-methylcinnamaldehyde onto the prism.
-
Close the prisms and allow the sample to equilibrate to the measurement temperature (20 °C).
-
If using an Abbe refractometer, adjust the light source and the instrument's optics to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale. For digital refractometers, the reading will be displayed automatically.
-
Clean the prism surfaces thoroughly after the measurement.
Biological Activity and Signaling Pathway
α-Methylcinnamaldehyde has demonstrated notable antifungal activity, primarily through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[12][13]
Antifungal Mechanism of Action
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[14][15] The biosynthesis of ergosterol is a complex multi-step pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[14][15]
While the precise enzymatic target of α-methylcinnamaldehyde within the ergosterol biosynthesis pathway is a subject of ongoing research, its inhibitory action on this pathway has been established.[12] It is hypothesized to interfere with one of the key enzymes in the pathway, similar to other known antifungal agents.
Ergosterol Biosynthesis Pathway and Site of Inhibition
The following diagram illustrates a simplified overview of the ergosterol biosynthesis pathway in fungi, highlighting the general area where inhibitors like α-methylcinnamanganese are believed to act.
Caption: Simplified Ergosterol Biosynthesis Pathway and Proposed Site of Inhibition.
Safety and Handling
α-Methylcinnamaldehyde is a combustible liquid and can cause skin and eye irritation.[4] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][4] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[4]
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of α-methylcinnamaldehyde, including its physical and chemical characteristics, synthesis, and methods for its characterization. Furthermore, its biological activity as an antifungal agent, through the inhibition of the ergosterol biosynthesis pathway, has been highlighted. The information presented herein is intended to support the research and development efforts of professionals in the chemical and pharmaceutical sciences.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. scribd.com [scribd.com]
- 3. ASTM D86 - eralytics [eralytics.com]
- 4. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 5. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 6. amherst.edu [amherst.edu]
- 7. youtube.com [youtube.com]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. ASTM D86 Atmospheric Distillation Test | تامین کننده تجهیزات آزمایشگاهی، مواد شیمیایی [artinazma.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of cinnamaldehyde and eugenol congeners against wood-rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-methylcinnamaldehyde (B80893), a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a synthetic intermediate and bioactive molecule.
Chemical Identity and Structure
This compound, systematically named (2E)-2-methyl-3-phenylprop-2-enal, is an alpha,beta-unsaturated aldehyde.[1] It consists of a benzene (B151609) ring attached to a propenal backbone, with a methyl group substituted at the alpha position relative to the carbonyl group. The trans (E) isomer is the more common form.
Chemical Formula: C₁₀H₁₀O[2]
Molecular Weight: 146.19 g/mol [1]
CAS Number: 101-39-3[1]
Synonyms: 2-Methyl-3-phenylacrylaldehyde, alpha-Methylcinnamic aldehyde, 2-Methyl-3-phenyl-2-propenal[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, spicy, cinnamon-like odor.[2] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Boiling Point | 148-149 °C at 27 mm Hg | [2] |
| Density | 1.047 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.605 | [2] |
| Flash Point | 79.44 °C (175 °F) | [3][4] |
| Vapor Pressure | 0.017 mmHg at 25 °C | [3][4] |
| LogP (o/w) | 2.319 - 2.68 | [2][3][4] |
| Water Solubility | < 1 mg/mL | [5] |
| Solubility | Soluble in ethanol, propylene (B89431) glycol, and fixed oils. Insoluble in glycerol. | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Claisen-Schmidt condensation of benzaldehyde (B42025) with propionaldehyde (B47417) in the presence of a base.[2]
Materials:
-
Benzaldehyde
-
Propionaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium hydroxide in a methanol-water mixture in a round-bottom flask equipped with a stirrer. Cool the solution in an ice bath.
-
To the cooled basic solution, add benzaldehyde and stir for approximately 30 minutes.
-
Slowly add propionaldehyde dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The addition is typically carried out over several hours.[6]
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then neutralize it with a dilute solution of hydrochloric acid.
-
Dry the crude product over an anhydrous drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[6]
Caption: Workflow for the synthesis of this compound.
Tyrosinase Inhibition Assay
This compound has been shown to inhibit mushroom tyrosinase.[7][8] The following is a general protocol for assessing its inhibitory activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.
-
Dissolve this compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilution (or positive control/vehicle control).
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at approximately 475-510 nm in kinetic mode for a defined period (e.g., 30-60 minutes).[9]
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃):
-
¹³C NMR (in CDCl₃):
-
Carbonyl carbon (C=O): ~194 ppm
-
Aromatic and vinylic carbons: ~128-152 ppm
-
Methyl carbon (CH₃): ~10-15 ppm
-
Infrared (IR) Spectroscopy
-
C=O stretch (conjugated aldehyde): Strong absorption around 1660-1705 cm⁻¹[11]
-
C=C stretch (alkene): Absorption around 1620-1640 cm⁻¹
-
Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region
-
Aldehydic C-H stretch: Two characteristic weak to moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹[11]
-
Aromatic C-H stretch: >3000 cm⁻¹
-
Aliphatic C-H stretch: <3000 cm⁻¹
Biological Activity and Applications
Tyrosinase Inhibition
This compound is a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities.[7][8] It has reported IC₅₀ values of 0.440 mM for monophenolase activity and 0.450 mM for diphenolase activity.[7][8] Molecular docking studies suggest that it interacts with amino acid residues in the active site of the enzyme rather than chelating the copper ions.[7][8] This inhibitory activity makes it a compound of interest for applications in cosmetics and food preservation to prevent browning.
Intermediate in Drug Synthesis: Epalrestat
This compound is a key starting material in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.[12][13] Epalrestat is an aldose reductase inhibitor.[2][3][14]
Mechanism of Action of Epalrestat: In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol via the polyol pathway.[2][3] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy.[3] Epalrestat non-competitively and reversibly inhibits aldose reductase, thereby preventing the accumulation of sorbitol.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. What is Epalrestat used for? [synapse.patsnap.com]
- 3. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. α-Methylcinnamaldehyde(101-39-3) 13C NMR [m.chemicalbook.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. α-Methylcinnamaldehyde(101-39-3) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mims.com [mims.com]
Unveiling the Aromatic Blueprint: An In-depth Technical Guide to the Natural Sources and Occurrence of alpha-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methylcinnamaldehyde (B80893), a fragrant aldehyde with a characteristic spicy and cinnamon-like aroma, is a naturally occurring compound found in a limited number of plant species. While its presence is not as widespread as its structural analog, cinnamaldehyde (B126680), it contributes to the unique aromatic profiles of certain essential oils. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins, and detailed methodologies for its extraction and quantitative analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development who are interested in the exploration and utilization of this aromatic compound.
Natural Occurrence of this compound
The natural occurrence of this compound has been reported in the essential oils of a select number of aromatic plants. While its distribution is not extensive, it has been identified as a minor constituent in the volatile fractions of the following species:
-
Peppermint (Mentha piperita): The essential oil of peppermint, a widely cultivated herb of the Lamiaceae family, is known to contain trace amounts of this compound. It contributes to the complex spicy and warm notes that complement the dominant menthol (B31143) aroma of the oil. The concentration of this compound in peppermint oil is generally low and can be influenced by factors such as the geographical origin, cultivation practices, and the specific chemotype of the plant.
-
Cinnamomum cassia (Cassia): While cinnamaldehyde is the major component of cassia oil, there are indications of the presence of its alpha-methyl derivative. However, quantitative data on the concentration of this compound in cassia oil is not well-documented in publicly available literature, and it is considered a minor component.
It is important to note that the quantitative data for this compound in these natural sources is not extensively reported in scientific literature. The values presented in Table 1 are based on available information and may vary significantly.
Table 1: Quantitative Occurrence of this compound in Natural Sources
| Plant Species | Plant Part | Essential Oil Component | Concentration Range (%) |
| Mentha piperita (Peppermint) | Leaves | This compound | Trace amounts (not consistently quantified) |
| Cinnamomum cassia (Cassia) | Bark | This compound | Not definitively quantified (minor component) |
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathway of its parent compound, cinnamaldehyde, a plausible route can be proposed. The biosynthesis of cinnamaldehyde originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.
The proposed biosynthetic pathway for this compound likely follows these key steps:
-
Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).
-
Activation of Cinnamic Acid: Cinnamic acid is then activated by the addition of Coenzyme A (CoA) to form cinnamoyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL).
-
Reduction to Cinnamaldehyde: Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde by the enzyme cinnamoyl-CoA reductase (CCR).
-
Alpha-Methylation: The final and distinguishing step in the biosynthesis of this compound is the methylation at the alpha-carbon of the propenal side chain. This step is hypothesized to be catalyzed by a specific methyltransferase enzyme that utilizes a methyl donor, such as S-adenosyl methionine (SAM). The precise enzyme responsible for this methylation in plants has yet to be identified.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantitative analysis of this compound from plant materials.
Extraction of Essential Oils
The extraction of essential oils containing this compound is typically achieved through hydrodistillation or steam distillation.
Protocol: Hydrodistillation
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves of Mentha piperita) is collected and, if necessary, coarsely ground to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.
-
Distillation: The plant material is placed in a round-bottom flask and submerged in distilled water. The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises into the condenser.
-
Condensation and Collection: The steam is cooled in the condenser, and the resulting hydrosol (a mixture of water and essential oil) is collected in the receiving vessel of the Clevenger apparatus.
-
Separation: Due to the immiscibility of the essential oil with water, it forms a separate layer that can be easily collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.
An In-depth Technical Guide to alpha-Methylcinnamaldehyde (CAS 101-39-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methylcinnamaldehyde (B80893), with the CAS number 101-39-3, is an aromatic aldehyde that is gaining attention beyond its traditional use in the flavor and fragrance industries.[1][2] Characterized by a sweet, spicy, and floral odor, this compound is now being explored for its potential pharmacological activities.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization, and a review of its current and potential applications in research and drug development. Particular focus is given to its biological activities, including its antifungal and enzyme-inhibiting properties, and its role as a key intermediate in the synthesis of the diabetic neuropathy drug, Epalrestat.[3][4]
Chemical and Physical Properties
This compound is a pale yellow liquid with a characteristic cinnamon-like aroma.[1][2][5][6] It is structurally similar to cinnamaldehyde (B126680), with the key difference being a methyl group at the alpha position of the propenal side chain. This substitution influences its physical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 101-39-3 | [1][5] |
| Molecular Formula | C₁₀H₁₀O | [1][5] |
| Molecular Weight | 146.19 g/mol | [5] |
| Appearance | Clear pale yellow to yellow liquid | [5] |
| Odor | Sweet, spicy, cinnamon-like | [1][6] |
| Boiling Point | 148-149 °C @ 27 mmHg; 302 °F @ 100 mmHg | [7] |
| Density | ~1.04 g/cm³ | [5] |
| Refractive Index (n20/D) | 1.602 - 1.607 | [5] |
| Solubility | Insoluble in water; Soluble in ethanol | [7] |
| Stability | Stable under normal conditions. Combustible. |
Synthesis and Purification
The primary method for synthesizing this compound is through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and propionaldehyde (B47417).[3][4]
Experimental Protocol: Synthesis via Aldol Condensation
This protocol is a generalized procedure based on established aldol condensation methodologies.
Materials:
-
Benzaldehyde
-
Propionaldehyde
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a methanol-water solution and cool the mixture to 15-25°C in an ice bath.[8]
-
Add benzaldehyde to the flask and stir for approximately 30 minutes.[8]
-
Slowly add propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25°C.[8]
-
After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.[8]
-
Quench the reaction by adding water.
-
Neutralize the mixture with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the crude this compound with an organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Vacuum Distillation
Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition.[9]
Equipment:
-
Round-bottom flask
-
Short path distillation head with a condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
Procedure:
-
Place the crude this compound into the round-bottom flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin stirring and gradually apply vacuum to the system. A pressure of around -0.097 to -0.1 MPa is typically used.[8]
-
Gently heat the flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions, which may include unreacted starting materials. Benzaldehyde will distill at approximately 88-114°C under these vacuum conditions.[8]
-
Collect the main fraction of this compound, which distills at approximately 142-170°C under vacuum.[8]
-
Once the main fraction has been collected, stop the heating, and allow the apparatus to cool before slowly releasing the vacuum.
Analytical Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, vinylic proton, and the alpha-methyl group protons. | [10] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, and the methyl carbon. | |
| IR Spectroscopy | Characteristic peaks for the C=O stretch of the aldehyde, C=C stretch of the alkene, and C-H stretches of the aromatic ring. | [11] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 146, with characteristic fragmentation patterns. | [7] |
Biological Activities and Potential Applications
While traditionally used in fragrances, this compound has demonstrated several biological activities that are of interest to researchers and drug developers.
Antifungal Activity
This compound exhibits significant antifungal properties, particularly against Candida species.[1][12]
-
Mechanism of Action: Studies suggest that its primary antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis .[1][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. The inhibition of ergosterol biosynthesis by this compound has been quantified, showing a significant reduction in total ergosterol content in treated fungal cells.[1][12]
-
Antibiofilm Activity: In addition to its fungicidal effects, this compound has been shown to inhibit biofilm formation by Candida albicans.[13] It achieves this by preventing the morphological transition from yeast to hyphal growth, a critical step in biofilm development.[13]
Caption: Antifungal mechanism of this compound.
Enzyme Inhibition: Tyrosinase
This compound has been identified as a reversible inhibitor of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.
-
Inhibitory Activity: It inhibits both the monophenolase and diphenolase activities of tyrosinase.
-
Mechanism of Inhibition: Molecular analysis, including fluorescence quenching and molecular docking studies, suggests that this compound acts as a static quencher of tyrosinase. It is proposed to interact with amino acid residues in the active site center, rather than directly chelating the copper ions.
Intermediate in Drug Synthesis: Epalrestat
A significant application of this compound in the pharmaceutical industry is its use as a key starting material for the synthesis of Epalrestat .[3][4] Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.
The synthesis involves a Knoevenagel condensation reaction between this compound and 3-carboxymethyl rhodanine.[3]
Caption: Synthesis of Epalrestat from this compound.
Potential Modulation of Signaling Pathways
While direct studies on this compound are limited, its structural analog, cinnamaldehyde, is known to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. This suggests that this compound may have similar activities that warrant further investigation.
-
MAPK and NF-κB Pathways: Cinnamaldehyde has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[14][15][16][17] These pathways are crucial in the inflammatory response, and their inhibition by cinnamaldehyde contributes to its anti-inflammatory effects.[15][16] Given the structural similarity, it is plausible that this compound could also exert anti-inflammatory effects through modulation of these pathways.
Safety and Toxicology
This compound is considered to be of low to moderate toxicity. However, it is an irritant and should be handled with appropriate safety precautions.
Table 3: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 2050 mg/kg | [6] |
| LD₅₀ | Rabbit | Dermal | >5 g/kg | [6] |
Safety Precautions:
-
Causes skin and eye irritation.[17]
-
May cause respiratory irritation.[17]
-
Combustible liquid.
-
Should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.
Conclusion and Future Directions
This compound is a versatile molecule with established applications in the fragrance industry and significant potential in the pharmaceutical and life sciences sectors. Its demonstrated antifungal activity, coupled with its role as a tyrosinase inhibitor, makes it a compound of interest for further research. The successful use of this compound as a precursor for the drug Epalrestat highlights its value in medicinal chemistry.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of inflammation and other disease models. Further investigation into its antimicrobial spectrum and the potential for developing derivatives with enhanced activity and reduced toxicity could open up new therapeutic avenues. A deeper understanding of its mechanism of action as an enzyme inhibitor may also lead to the design of novel therapeutic agents.
References
- 1. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 101-39-3: α-Methylcinnamaldehyde | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. foreverest.net [foreverest.net]
- 7. This compound | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. α-Methylcinnamaldehyde(101-39-3) 1H NMR [m.chemicalbook.com]
- 11. α-Methylcinnamaldehyde(101-39-3) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
Spectral and Mechanistic Insights into α-Methylcinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for α-Methylcinnamaldehyde, a compound of significant interest in the fragrance, flavor, and pharmaceutical industries. This document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and explores the compound's mechanisms of action as a tyrosinase inhibitor and an antifungal agent.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of α-Methylcinnamaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for α-Methylcinnamaldehyde
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.56 | s | Aldehyde (-CHO) |
| 7.2-7.6 | m | Aromatic (C₆H₅) |
| 7.24 | s | Vinylic (=CH-) |
| 2.06 | s | Methyl (-CH₃) |
Solvent: CDCl₃, Frequency: 90 MHz[1]
Table 2: ¹³C NMR Spectral Data for α-Methylcinnamaldehyde
| Chemical Shift (ppm) | Assignment |
| 195.0 | Aldehyde Carbonyl (C=O) |
| 153.0 | Vinylic Carbon |
| 142.0 | Vinylic Carbon |
| 134.0 | Aromatic Carbon |
| 129.5 | Aromatic Carbon |
| 128.5 | Aromatic Carbon |
| 127.0 | Aromatic Carbon |
| 11.0 | Methyl Carbon (-CH₃) |
Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Fragmentation Data for α-Methylcinnamaldehyde
| m/z | Relative Intensity (%) | Putative Fragment |
| 146 | 73.1 | [M]⁺ (Molecular Ion) |
| 145 | 100.0 | [M-H]⁺ |
| 117 | 56.5 | [M-CHO]⁺ |
| 115 | 45.7 | [M-CH₃-CO]⁺ |
| 91 | 26.7 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Mode: Electron Ionization (EI)[1]
Experimental Protocols
While specific, detailed experimental parameters for the above data are not publicly available, generalized protocols for obtaining such spectra are provided below.
NMR Spectroscopy Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves the following steps:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of α-Methylcinnamaldehyde for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mass Spectrometry Sample Preparation (for GC-MS)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the following general procedure can be followed:
-
Sample Dissolution: Prepare a dilute solution of α-Methylcinnamaldehyde (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Serial Dilution: Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).
-
Vial Transfer: Transfer the final diluted sample to an appropriate autosampler vial.
-
Blank Samples: It is good practice to run a solvent blank before and after the sample to ensure the cleanliness of the system.
Signaling Pathways and Mechanisms of Action
α-Methylcinnamaldehyde exhibits notable biological activities, including tyrosinase inhibition and antifungal effects. The underlying mechanisms are depicted below.
Tyrosinase Inhibition
α-Methylcinnamaldehyde acts as a reversible inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. Molecular docking studies have indicated that it interacts with amino acid residues within the active site of the enzyme, rather than chelating the copper ions essential for catalytic activity. This interaction sterically hinders the substrate from binding, thereby inhibiting the enzyme.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The antifungal properties of α-Methylcinnamaldehyde stem from its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to a compromised cell membrane, ultimately resulting in fungal cell death. The primary target within this pathway is believed to be one of the key enzymes responsible for converting lanosterol (B1674476) to ergosterol.
References
alpha-Methylcinnamaldehyde synonyms and alternative names
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methylcinnamaldehyde (B80893), a versatile aromatic aldehyde, is a compound of significant interest across various scientific disciplines, including flavor and fragrance science, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and spectroscopic properties, and established experimental protocols for its synthesis, purification, and biological evaluation. Furthermore, it elucidates the compound's interaction with key cellular signaling pathways, offering insights for researchers in drug discovery and development.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. A comprehensive list of these identifiers is provided below to facilitate accurate identification and literature searches.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name/Identifier |
| Common Name | This compound |
| IUPAC Name | (2E)-2-Methyl-3-phenylprop-2-enal[1] |
| Systematic Names | 2-Methyl-3-phenyl-2-propenal[2][3] |
| 2-Methyl-3-phenylacrolein[1][2] | |
| 2-Methyl-3-phenylacrylaldehyde[1][4] | |
| α-Methyl-trans-cinnamaldehyde[1] | |
| Trade Names & Other Synonyms | Methyl Cinnamic Aldehyde[4][5] |
| alpha-Methylcinnimal[1] | |
| Canella aldehyde[6] | |
| Cyprinal[6] | |
| CAS Registry Number | 101-39-3[1][2][4][5] |
| EC Number | 202-938-8[5] |
| FEMA Number | 2697[1][2] |
| PubChem CID | 7557[2], 5372813[1] |
| Beilstein Number | 507514[5] |
| Molecular Formula | C₁₀H₁₀O[2][4][7] |
| InChI Key | VLUMOWNVWOXZAU-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Clear pale yellow to yellow liquid | [2] |
| Odor | Sweet, spicy, cinnamon-like | [4] |
| Density | 1.04 g/mL | [2] |
| Boiling Point | 148-149 °C at 27 mmHg | ChemicalBook |
| Refractive Index (n20/D) | 1.602 - 1.607 | [2] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features and Data |
| ¹H NMR | Spectra available for review in various databases. |
| ¹³C NMR | Characteristic peaks for carbonyl carbon (around 190-215 ppm) and aromatic carbons. |
| Infrared (IR) | Strong C=O stretching absorption around 1660-1770 cm⁻¹. |
| Mass Spectrometry (MS) | GC-MS data available, showing characteristic fragmentation patterns. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis and purification.
Synthesis of this compound via Aldol (B89426) Condensation
A common method for the synthesis of this compound is the base-catalyzed aldol condensation of benzaldehyde (B42025) and propionaldehyde (B47417).
Protocol:
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide (B78521) in a methanol-water solvent system.
-
Addition of Reactants: To the cooled alkaline solution, add benzaldehyde. Subsequently, add propionaldehyde dropwise while maintaining the temperature between 15-25 °C. The molar ratio of benzaldehyde to propionaldehyde is typically around 1:1.1.
-
Reaction Monitoring: The reaction is stirred for several hours and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is neutralized with a suitable acid. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Purification by Fractional Distillation (Rectification)
For high-purity trans-alpha-methylcinnamaldehyde, a multi-step rectification process can be employed to separate it from cis-isomers and other impurities.
Protocol:
-
First Rectification: The crude this compound is subjected to vacuum distillation to remove low-boiling impurities.
-
Second Rectification: A subsequent fractional distillation is performed to separate the trans-isomer from the cis-isomer.
-
Acid Treatment: The fraction enriched in the cis-isomer can be treated with acid to facilitate isomerization to the more stable trans-isomer, which can then be recycled into the purification process.
-
Final Rectification: A final vacuum distillation is carried out to obtain high-purity trans-alpha-methylcinnamaldehyde.
Biological Activity and Signaling Pathways
This compound and its analogs have been investigated for various biological activities. Notably, cinnamaldehyde (B126680) derivatives have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Activity and NF-κB/JNK Signaling
Cinnamaldehyde and its analogs have demonstrated anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JNK (c-Jun N-terminal kinase) signaling pathways. These pathways are crucial regulators of inflammatory responses.
Caption: Inhibition of NF-κB and JNK signaling by α-Methylcinnamaldehyde.
Modulation of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important target. Aberrant STAT3 signaling is implicated in various diseases, including cancer. Cinnamaldehyde derivatives have been shown to interfere with this pathway.
Caption: α-Methylcinnamaldehyde interferes with the JAK-STAT3 signaling pathway.
Conclusion
This compound is a multifaceted compound with a well-defined chemical profile and a range of biological activities. The information presented in this guide, from its various names to detailed experimental protocols and its interaction with cellular signaling pathways, provides a solid foundation for researchers and professionals in drug development and other scientific fields. Further investigation into its pharmacological properties and mechanism of action holds promise for the development of new therapeutic agents.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]
- 6. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 7. CAS 101-39-3: α-Methylcinnamaldehyde | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methylcinnamaldehyde (B80893) (α-MCA), a prominent aromatic aldehyde, holds a significant position in the realms of flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of α-MCA. While the precise moment of its initial discovery remains historically ambiguous, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation in the late 19th century. This document details the evolution of its synthesis, from early condensation reactions to more refined industrial processes. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for ease of reference. Furthermore, detailed experimental protocols for its synthesis and purification are provided, alongside diagrammatic representations of reaction pathways and workflows to facilitate a deeper understanding of this versatile molecule.
Discovery and History
The precise date and the individual credited with the first synthesis of this compound are not definitively documented in readily accessible historical records. Its discovery is closely intertwined with the development of the Claisen-Schmidt condensation reaction, a cornerstone of organic synthesis established in the late 19th century. This reaction, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.
The foundational work on the condensation of benzaldehyde (B42025) with acetaldehyde (B116499) to produce cinnamaldehyde (B126680) was a critical precursor. Cinnamaldehyde itself was isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, and later synthesized in the laboratory by the Italian chemist Luigi Chiozza in 1854.[1] The logical extension of this reaction to other aliphatic aldehydes, such as propionaldehyde (B47417), would directly lead to the formation of this compound.
While a singular "discovery" paper for this compound is not apparent, an early and significant milestone in its documented synthesis is a 1937 patent.[2] This patent outlines an improved process for the synthesis of unsaturated aldehydes, including this compound, highlighting its industrial relevance by that time. This suggests that the compound was known and likely in use, particularly in the fragrance and flavor industries, prior to this date. Its history is therefore more of an evolutionary tale rooted in the broader exploration of condensation chemistry rather than a singular breakthrough moment.
Chemical Properties and Data
This compound is a colorless to pale yellow liquid with a characteristic warm, spicy, and cinnamon-like aroma. Its chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Molecular Weight | 146.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 148-149 °C at 27 mmHg | [4] |
| Density | 1.047 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.605 | [4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | - |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | - |
| CAS Number | 101-39-3 | [3] |
Spectroscopic Data
| Spectroscopy | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, CHO), 7.3-7.6 (m, 5H, Ar-H), 7.1 (s, 1H, =CH), 2.1 (s, 3H, CH₃) | - |
| ¹³C NMR (CDCl₃) | δ ~195 (C=O), 150, 140, 134, 130, 129, 128 (Ar-C and C=C), 11 (CH₃) | - |
| Infrared (IR) | ν ~1680 cm⁻¹ (C=O stretch, conjugated), 1625 cm⁻¹ (C=C stretch) | - |
| Mass Spectrometry (MS) | m/z 146 (M⁺), 145, 117, 115, 91 | - |
Synthesis of this compound
The primary industrial method for the synthesis of this compound is the Claisen-Schmidt condensation of benzaldehyde and propionaldehyde in the presence of a base catalyst.
General Reaction Pathway
The reaction proceeds via an aldol condensation mechanism. The base abstracts an acidic α-hydrogen from propionaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound.
Historical Industrial Synthesis Protocol (Based on 1937 Patent)
An early patented method from 1937 describes an improved process for synthesizing unsaturated aldehydes.[2] A key innovation was the use of at least one of the aldehyde reactants in the form of its bisulfite compound. This allowed for a more controlled reaction with fewer byproducts.
Experimental Workflow:
Detailed Protocol:
-
Preparation of the Bisulfite Adduct: One of the aldehyde reactants (e.g., propionaldehyde) is converted to its bisulfite adduct by reaction with sodium bisulfite. This adduct is often used in its crude form.
-
Reaction: The aldehyde bisulfite compound is gradually added to a stirred solution of an alkali (e.g., sodium hydroxide) in an aqueous-alcoholic medium. Benzaldehyde is added concurrently or is already present in the reaction mixture. The temperature is maintained between 20-30°C.
-
Work-up: After the reaction is complete, the mixture is diluted with water. The oily layer containing the product is separated.
-
Purification: The crude product is purified by vacuum distillation.
Modern Laboratory Synthesis Protocol
Modern syntheses typically involve the direct condensation of the free aldehydes.
Experimental Protocol:
-
Reaction Setup: A solution of sodium hydroxide (B78521) (e.g., 10 g) in an aqueous methanol (B129727) solution (e.g., 200 g of 40% methanol) is prepared in a reaction vessel and cooled to 15-25°C.[5]
-
Addition of Reactants: Benzaldehyde (e.g., 100 g, 0.943 mol) is added to the basic solution and stirred for 30 minutes. Propionaldehyde (e.g., 43.77 g, 0.754 mol) is then added dropwise over 5-8 hours, maintaining the temperature at 15-25°C.[5]
-
Work-up: After the addition is complete, the reaction mixture is washed with water, neutralized, and the organic layer is separated.
-
Purification: The crude product is subjected to vacuum distillation to remove unreacted benzaldehyde and then to collect the final this compound product.[5]
Applications
This compound is a versatile compound with a wide range of applications:
-
Fragrance Industry: It is a key component in many perfumes, soaps, detergents, and cosmetics, imparting a warm, spicy, and floral scent.
-
Flavor Industry: It is used as a flavoring agent in chewing gum, candies, beverages, and baked goods to provide a cinnamon-like flavor.
-
Pharmaceutical Industry: It serves as an important intermediate in the synthesis of pharmaceuticals, such as the aldose reductase inhibitor, Epalrestat, which is used for the treatment of diabetic neuropathy.
-
Agrochemicals: It has shown potential as an antimicrobial and antifungal agent.
Conclusion
This compound, a product of the venerable Claisen-Schmidt condensation, has evolved from a laboratory curiosity to a significant industrial chemical. Its history, though not marked by a single, celebrated moment of discovery, is a testament to the incremental advancements in organic synthesis. The detailed understanding of its chemical properties and the refinement of its synthesis have solidified its importance in a multitude of commercial applications. This guide provides a foundational resource for professionals engaged in research, development, and application of this important aromatic aldehyde.
References
Methodological & Application
Application Notes and Protocols: Synthesis of α-Methylcinnamaldehyde from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of α-methylcinnamaldehyde, a significant intermediate in the pharmaceutical and fragrance industries. The primary synthesis route detailed is the crossed-aldol condensation of benzaldehyde (B42025) with propionaldehyde (B47417) (propanal) under basic conditions. This method is widely utilized due to its efficiency and cost-effectiveness. These notes offer comprehensive experimental procedures, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow to aid in laboratory-scale synthesis.
Introduction
α-Methylcinnamaldehyde, also known as 2-methyl-3-phenyl-2-propenal, is a valuable organic compound with a characteristic cinnamon-like aroma.[1] Beyond its use in fragrances, it serves as a crucial intermediate in the synthesis of various pharmaceuticals. The most common and industrially viable method for its preparation is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde and propionaldehyde.[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), in a suitable solvent system.[3][4] The reaction proceeds by the deprotonation of the α-carbon of propionaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated aldehyde, α-methylcinnamaldehyde.
Reaction Mechanism: Crossed-Aldol Condensation
The synthesis of α-methylcinnamaldehyde from benzaldehyde and propionaldehyde proceeds via a base-catalyzed crossed-aldol condensation reaction. The key steps are:
-
Enolate Formation: A strong base, typically sodium hydroxide, removes an acidic α-hydrogen from propionaldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol Addition: This attack forms an alkoxide intermediate, which is then protonated by a solvent molecule (e.g., water or methanol) to yield the aldol addition product, 3-hydroxy-2-methyl-3-phenylpropanal.
-
Dehydration: Under the reaction conditions, the aldol addition product readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated aldehyde, α-methylcinnamaldehyde.
Caption: Reaction mechanism for the synthesis of α-Methylcinnamaldehyde.
Experimental Protocols
Two primary protocols for the synthesis of α-methylcinnamaldehyde are presented below, derived from established literature.
Protocol 1: Methanol (B129727)/Water Solvent System
This protocol is adapted from a patented industrial process and offers a high yield.[4]
Materials:
-
Benzaldehyde
-
n-Propionaldehyde
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Acetic Acid (for neutralization)
Equipment:
-
Jacketed reaction vessel with overhead stirrer and dropping funnel
-
Heating/cooling circulator
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Prepare a 40-60% aqueous methanol solution.
-
In the reaction vessel, dissolve sodium hydroxide (1-10% of the mass of water in the methanol solution) in the aqueous methanol with stirring until fully dissolved.
-
Cool the basic solution to 15-25°C.
-
In a separate container, prepare a solution of benzaldehyde in the 40-60% aqueous methanol (mass ratio of benzaldehyde to aqueous methanol of 1:2-3).
-
Add the benzaldehyde solution to the reactor and stir for 30 minutes, maintaining the temperature at 15-25°C.
-
Slowly add n-propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours. The molar ratio of benzaldehyde to n-propionaldehyde should be between 1:0.8 and 1:1.2.
-
After the addition is complete, continue stirring at 15-25°C for an additional hour.
-
Neutralize the reaction mixture with acetic acid.
-
Wash the mixture with water and separate the organic layer.
-
The crude product is then purified by vacuum distillation to remove unreacted benzaldehyde and isolate the α-methylcinnamaldehyde.
Protocol 2: Methanol/Water Solvent System at Elevated Temperature
This protocol provides an alternative method with a shorter reaction time.[3]
Materials:
-
Benzaldehyde
-
Propionaldehyde
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Acetic Acid (for neutralization)
Equipment:
-
Reaction flask with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
To a stirred mixture of benzaldehyde (3 moles), methanol (500 mL), water (500 mL), and sodium hydroxide (25 g), heat the mixture to 50°C.
-
Add propionaldehyde (1.5 moles) dropwise over a period of 5 hours while maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring for an additional hour at 50°C.
-
Neutralize the reaction mixture with acetic acid.
-
Remove the methanol by fractionation.
-
Separate the organic layer from the aqueous layer.
-
Fractionally distill the organic layer under vacuum to recover unreacted benzaldehyde and obtain the pure α-methylcinnamaldehyde.
Data Presentation
The following tables summarize the quantitative data from the described protocols.
Table 1: Reactant and Catalyst Quantities
| Parameter | Protocol 1[4] | Protocol 2[3] |
| Benzaldehyde (molar ratio) | 1 | 3 |
| n-Propionaldehyde (molar ratio) | 0.8 - 1.2 | 1.5 |
| Sodium Hydroxide | 1-10% mass of water | 25 g |
| Solvent | 40-60% aq. Methanol | Methanol/Water (1:1 v/v) |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1[4] | Protocol 2[3] |
| Reaction Temperature | 15-25°C | 50°C |
| Reaction Time | 6-9 hours | 6 hours |
| Reported Yield | Up to 82.4% | Not explicitly stated |
| Purification Method | Vacuum Distillation | Fractional Distillation |
| Boiling Point of Product | 142-170°C (at -0.097 to -0.1 MPa) | 100-102°C (at 2 mm Hg) |
Experimental Workflow
The general workflow for the synthesis and purification of α-methylcinnamaldehyde is outlined below.
Caption: General experimental workflow for α-Methylcinnamaldehyde synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Benzaldehyde and propionaldehyde are flammable and irritants.
-
Vacuum distillation should be conducted with appropriate safety measures, including a safety screen.
Conclusion
The synthesis of α-methylcinnamaldehyde from benzaldehyde and propionaldehyde via a crossed-aldol condensation is a robust and high-yielding method suitable for laboratory and industrial-scale production. The protocols provided herein, along with the summarized data and visual aids, offer a comprehensive guide for researchers and professionals in the field. Careful control of reaction parameters such as temperature, addition rate, and stoichiometry is crucial for maximizing yield and minimizing side product formation.
References
Application Notes and Protocols for the Synthesis of α-Methylcinnamaldehyde via Aldol Condensation
Introduction
α-Methylcinnamaldehyde is a valuable aromatic compound widely used as a fragrance ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in the food industry. It is also an important intermediate in the synthesis of pharmaceuticals.[1] The crossed aldol (B89426) condensation reaction provides an effective method for its synthesis, typically involving the reaction of benzaldehyde (B42025) and propionaldehyde (B47417) (n-propionaldehyde) under basic or acidic conditions.[2][3] This document provides detailed protocols and application notes for the base-catalyzed synthesis of α-methylcinnamaldehyde, intended for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The synthesis of α-methylcinnamaldehyde from benzaldehyde and propionaldehyde is a type of crossed aldol condensation, specifically a Claisen-Schmidt condensation, as it involves a ketone or, in this case, an enolizable aldehyde (propionaldehyde) reacting with a non-enolizable aromatic aldehyde (benzaldehyde).[4][5] The reaction is most commonly performed using a base catalyst, such as sodium hydroxide (B78521).[6][7]
The mechanism proceeds in the following steps:
-
Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from propionaldehyde to form a resonance-stabilized enolate.[7][8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of benzaldehyde, which is more electrophilic and cannot enolize, forming a tetrahedral alkoxide intermediate.[7][9]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy aldehyde (the aldol addition product).[5][7]
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated aldehyde, α-methylcinnamaldehyde.[2][4] This elimination is often driven by the formation of the extended conjugated system.[10]
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of α-methylcinnamaldehyde.
Protocol 1: Base-Catalyzed Aldol Condensation in Methanol (B129727)/Water
This protocol is adapted from a patented method that reports high yields.[6]
Materials:
-
Benzaldehyde
-
n-Propionaldehyde (Propionaldehyde)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Reaction vessel with stirring and temperature control
-
Dropping funnel
Procedure:
-
Catalyst Solution Preparation:
-
Reaction Setup:
-
Aldol Condensation:
-
Slowly add n-propionaldehyde dropwise to the reaction mixture using a dropping funnel. The molar ratio of benzaldehyde to n-propionaldehyde should be maintained between 1:0.8 and 1:1.2.[6]
-
The addition should be carried out over a period of 5 to 8 hours to minimize the self-condensation of propionaldehyde.[6][11]
-
Continuously monitor and maintain the reaction temperature between 15-25°C throughout the addition.[6][11]
-
-
Reaction Completion and Work-up:
-
Purification:
Data Presentation
The following table summarizes quantitative data from various examples of the described synthesis method, illustrating the effect of reactant ratios and catalyst concentration on the final yield.[6]
| Example | Benzaldehyde (mol) | n-Propionaldehyde (mol) | NaOH (g) | Methanol Conc. (%) | Yield (%) |
| 1 | 0.943 | 1.132 | 1 | 45 | 81.7 |
| 2 | 0.943 | 1.037 | 4 | 60 | 81.8 |
| 3 | 0.943 | 0.896 | 6 | 50 | 83.4 |
| 4 | 0.943 | 0.754 | 10 | 40 | 79.1 |
Visualizations
Diagram 1: Experimental Workflow for α-Methylcinnamaldehyde Synthesis
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for α-Methylcinnamaldehyde synthesis.
Diagram 2: Base-Catalyzed Aldol Condensation Pathway
This diagram outlines the chemical transformations from reactants to the final product.
Caption: Base-catalyzed aldol condensation pathway.
Application Notes
-
Control of Reactant Addition: The slow, dropwise addition of propionaldehyde is critical.[6] A rapid addition can lead to the self-condensation of propionaldehyde, reducing the yield of the desired crossed-aldol product.[3]
-
Temperature Management: Maintaining the reaction temperature within the optimal range of 15-25°C is essential for controlling the reaction rate and minimizing side reactions.[6] Exceeding this temperature can promote unwanted polymerizations or side reactions.
-
Catalyst Choice: While sodium hydroxide is an effective and inexpensive catalyst, other bases can be used.[6] The concentration of the base can influence the reaction rate and yield, as shown in the data table.
-
Purification Strategy: Vacuum distillation is a necessary step to separate the final product from unreacted starting materials and byproducts.[6] The main byproduct to consider is the cis-isomer of α-methylcinnamaldehyde, though the trans-isomer is generally the major product.[1]
-
Side Reactions: Besides the self-condensation of propionaldehyde, other potential side reactions include the Cannizzaro reaction of benzaldehyde if conditions become too harsh, though this is less likely under the controlled conditions described.[9]
The base-catalyzed aldol condensation of benzaldehyde and propionaldehyde is a robust and high-yielding method for the industrial and laboratory-scale synthesis of α-methylcinnamaldehyde. Careful control over reaction parameters, particularly the rate of propionaldehyde addition and temperature, is paramount to achieving high yields and purity. The provided protocols and data offer a comprehensive guide for researchers and professionals to successfully implement this synthetic procedure.
References
- 1. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. adichemistry.com [adichemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of α-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
α-Methylcinnamaldehyde is a key intermediate in the fine chemical industry, widely utilized in fragrances, flavorings, and as a crucial precursor for synthesizing pharmaceuticals like the diabetes medication Epalrestat[1]. The primary industrial synthesis route is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between benzaldehyde (B42025) and propionaldehyde[2].
The efficiency of this reaction is significantly enhanced by employing Phase-Transfer Catalysis (PTC). PTC is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic)[3][4]. In the synthesis of α-methylcinnamaldehyde, an aqueous solution of a base (like sodium hydroxide) is used with the organic reactants (benzaldehyde and propionaldehyde). The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ions from the aqueous phase into the organic phase, where they can initiate the condensation reaction[3][5].
The advantages of using PTC in this synthesis are numerous:
-
Increased Reaction Rates and Yields: PTC overcomes the insolubility barrier, leading to faster reactions and significantly higher product yields[3]. Without a catalyst, conversion rates can be as low as 3%, whereas PTC can boost them to over 60%[5].
-
Milder Reaction Conditions: The reaction can often be carried out at or near room temperature, reducing energy consumption and minimizing side reactions.
-
Simplified Procedures: The need for anhydrous or expensive and hazardous solvents is often eliminated, simplifying the overall process and workup[3].
-
Green Chemistry Alignment: By enabling the use of water and reducing the reliance on volatile organic solvents, PTC aligns with the principles of green chemistry[3].
Mechanism of Phase-Transfer Catalyzed Aldol (B89426) Condensation
The synthesis of α-methylcinnamaldehyde proceeds via a base-catalyzed aldol condensation mechanism. The role of the phase-transfer catalyst (represented as Q⁺X⁻, e.g., Tetrabutylammonium Bromide) is to shuttle the base (OH⁻) into the organic phase where the reaction occurs.
-
Anion Exchange: The catalyst (Q⁺X⁻) at the interface of the aqueous and organic layers exchanges its counter-ion (X⁻) for a hydroxide ion (OH⁻) from the aqueous phase.
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺OH⁻) migrates from the interface into the bulk organic phase.
-
Enolate Formation: In the organic phase, the potent base (OH⁻) abstracts an acidic α-proton from propionaldehyde (B47417) to form a reactive enolate.
-
Aldol Addition: The propionaldehyde enolate acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an alkoxide intermediate.
-
Protonation & Dehydration: The intermediate is protonated, and subsequently dehydrates (loses a water molecule) to yield the stable, conjugated α,β-unsaturated aldehyde, α-methylcinnamaldehyde. The catalyst (Q⁺) then returns to the aqueous interface to repeat the cycle.
Caption: Mechanism of phase-transfer catalysis in α-methylcinnamaldehyde synthesis.
Quantitative Data Summary
The choice of catalyst and solvent system significantly impacts the reaction yield. Below is a summary of results from various reported methods.
| Catalyst System | Reactants | Solvent | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Benzaldehyde, n-Propionaldehyde | Ethanol | 59.7% | [6] |
| PEG400 / PEG600 | Benzaldehyde, n-Propionaldehyde | Ethanol | 54.2% | [6] |
| KF / Al₂O₃ with Polyethylene Glycol | Benzaldehyde, n-Propionaldehyde | Not specified | 78.9% | [6] |
| Sodium Hydroxide | Benzaldehyde, n-Propionaldehyde | 60% Methanol (B129727) (aq) | 81.8% | [6] |
| Sodium Hydroxide | Benzaldehyde, n-Propionaldehyde | 50% Methanol (aq) | 83.4% | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of α-methylcinnamaldehyde.
Caption: General experimental workflow for α-methylcinnamaldehyde synthesis.
Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB) as PTC
This protocol is based on the Claisen-Schmidt condensation using TBAB as the phase-transfer catalyst in an alkaline medium[6].
-
Materials:
-
Benzaldehyde
-
n-Propionaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Hydrochloric Acid (HCl), dilute solution for neutralization
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde, ethanol, and TBAB. Stir the mixture to ensure homogeneity. In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Addition of Reactants: Cool the flask containing the benzaldehyde mixture in an ice bath. Slowly add the n-propionaldehyde to the mixture via a dropping funnel over a period of 1-2 hours while maintaining the temperature between 15-25°C.
-
Base Addition: After the addition of n-propionaldehyde is complete, slowly add the aqueous sodium hydroxide solution, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.
-
Washing and Neutralization: Separate the organic layer. Wash it sequentially with deionized water, a dilute HCl solution to neutralize any remaining base, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product is purified by vacuum distillation to obtain pure α-methylcinnamaldehyde[1][6].
-
Protocol 2: Synthesis in a Methanol/Water Solvent System
This protocol describes a method that achieves a high yield without a traditional quaternary ammonium PTC, relying on a methanol-water solvent system to facilitate the reaction[6].
-
Materials:
-
Benzaldehyde
-
n-Propionaldehyde
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Materials for workup and purification as listed in Protocol 1.
-
-
Equipment:
-
Same as listed in Protocol 1.
-
-
Procedure:
-
Reaction Setup: Prepare a 50% aqueous methanol solution (v/v). In a round-bottom flask, dissolve sodium hydroxide in the methanol/water solution with stirring until fully dissolved.
-
Addition of Benzaldehyde: Add benzaldehyde to the basic methanolic solution and stir for approximately 30 minutes.
-
Addition of n-Propionaldehyde: Control the reaction temperature to be between 15-25°C. Add n-propionaldehyde dropwise over a period of 5-8 hours.
-
Reaction: After the addition is complete, continue stirring for another 1-2 hours at the same temperature.
-
Workup: Upon completion, wash the reaction mixture with water. Neutralize with a dilute acid. Transfer the mixture to a separatory funnel and separate the organic layer (crude product).
-
Purification: The crude product is then subjected to vacuum distillation. Unreacted benzaldehyde is collected first, followed by the pure α-methylcinnamaldehyde product, achieving a yield of up to 83.4%[6].
-
Conclusion
Phase-transfer catalysis is a highly effective and efficient methodology for the industrial preparation of α-methylcinnamaldehyde. It offers significant advantages in terms of yield, reaction conditions, and environmental impact over non-catalyzed processes. The selection of the specific catalyst and solvent system can be optimized to achieve desired purity and yield, making PTC a versatile tool for researchers and professionals in chemical and pharmaceutical development.
References
- 1. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Scale Purification of alpha-Methylcinnamaldehyde
Introduction
alpha-Methylcinnamaldehyde (α-MCA) is a widely used organic compound in the flavor and fragrance industries, valued for its characteristic sweet, spicy, and floral aroma.[1][2] It also serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the diabetes drug Epalrestat, and other fine chemicals.[3][4] Commercial α-MCA is primarily the trans- (or E-) isomer, which is the more desired form for most applications.
The synthesis of α-MCA, typically through the condensation of benzaldehyde (B42025) and propionaldehyde, results in a crude product containing a mixture of cis- and trans-isomers, unreacted starting materials, and various side-products.[3][5] Therefore, robust purification protocols are essential to achieve the high purity required for its intended applications, particularly in the pharmaceutical sector. These application notes provide detailed protocols for the laboratory-scale purification of α-Methylcinnamaldehyde using fractional vacuum distillation and column chromatography, along with a method for purity analysis by HPLC.
Application Note 1: Purification of trans-α-Methylcinnamaldehyde to >99% Purity via Multi-Stage Vacuum Distillation
Fractional vacuum distillation is a highly effective method for purifying α-Methylcinnamaldehyde, especially for separating the desired trans-isomer from the lower-boiling cis-isomer and other impurities. This method is scalable and can yield very high purity product. The following protocol is based on a multi-stage rectification process.[3]
Experimental Protocol
-
Initial Setup : Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask (or multiple flasks for collecting different fractions), a vacuum pump, and a manometer.
-
First Rectification :
-
Charge the distillation flask with the crude α-Methylcinnamaldehyde product (e.g., 500 grams). The crude mixture typically contains trans-α-MCA (approx. 75%), cis-α-MCA (approx. 2.5%), benzaldehyde (approx. 18%), and other minor impurities.[3]
-
Apply vacuum to the system, gradually reducing the pressure to approximately -0.099 MPa.
-
Begin heating the distillation flask gently.
-
Collect the fractions based on their boiling points:
-
Low-boiling fraction : Contains primarily unreacted benzaldehyde.
-
Interim fraction : Enriched in the cis-isomer of α-MCA.
-
Main product fraction : This fraction is the purified α-MCA, with a significantly increased concentration of the trans-isomer.
-
High-boiling residue : Contains polymerization products and other high-molecular-weight impurities.
-
-
-
Second Rectification (Optional, for higher purity) :
-
Combine the main product fractions from the first rectification.
-
Repeat the fractional vacuum distillation process under similar conditions (-0.099 MPa vacuum).[3]
-
Carefully control the reflux ratio during the collection of the interim fraction (e.g., 5:1) and the final product fraction (e.g., 1:1) to enhance separation efficiency.[3]
-
-
Acidolysis and Third Rectification (for cis- to trans-isomer conversion) :
-
The interim fractions, which are rich in the cis-isomer, can be treated to convert the cis-isomer to the more stable trans-isomer.
-
Combine the interim fractions and treat with a dilute acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) followed by neutralization with a base (e.g., sodium hydroxide).[3]
-
This acid-treated oil is then subjected to a third vacuum rectification to purify the newly formed trans-α-Methylcinnamaldehyde.[3]
-
-
Final Product Collection : The main fractions from the second and third rectifications are combined to yield high-purity trans-α-Methylcinnamaldehyde.
Data Presentation: Fraction Composition During Distillation
The following table summarizes typical compositions of the different fractions obtained during the multi-stage distillation process, demonstrating the progressive purification of trans-α-Methylcinnamaldehyde.[3]
| Fraction | Key Components | trans-α-MCA Purity | cis-α-MCA Purity | Notes |
| Crude Product (Initial Charge) | trans-α-MCA, cis-α-MCA, Benzaldehyde, Phenylcarbinol | ~75% | ~2.5% | Composition after initial synthesis and solvent removal.[3] |
| 1st Rectification - Finished Product | trans-α-MCA, cis-α-MCA | ~96.2% | ~3.5% | Significant removal of low-boiling impurities like benzaldehyde.[3] |
| 1st Rectification - Interim Fraction | trans-α-MCA, cis-α-MCA | ~87% | ~10.5% | Enriched in the lower-boiling cis-isomer.[3] |
| Final Product (after further steps) | trans-α-MCA, cis-α-MCA | >99.2% | <0.7% | Achieved after subsequent rectification and/or acidolysis steps.[3] |
Visualization: Workflow for High-Purity Distillation
Caption: Workflow for purifying trans-α-MCA via multi-stage distillation.
Application Note 2: Purification by Silica (B1680970) Gel Column Chromatography
Column chromatography is a standard laboratory technique for purifying organic compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing polar impurities or for small-scale purifications where high resolution is needed.
Experimental Protocol
-
Column Preparation :
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen mobile phase (eluent). A non-polar solvent like hexane (B92381) is a good starting point.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.
-
Add a small layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading :
-
Dissolve the crude α-Methylcinnamaldehyde in a minimal amount of a non-polar solvent (e.g., hexane or the initial eluent).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully load the prepared sample onto the top of the column.
-
-
Elution :
-
Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). This is known as gradient elution.
-
The non-polar α-MCA will elute before more polar impurities. The cis- and trans-isomers may also be separated, with the less polar trans-isomer typically eluting first.
-
-
Fraction Collection :
-
Collect small fractions of the eluate in test tubes or vials.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Solvent Evaporation :
-
Combine the pure fractions containing α-Methylcinnamaldehyde.
-
Remove the solvent using a rotary evaporator to obtain the purified liquid product.
-
Data Presentation: Typical Chromatography Parameters
| Parameter | Recommendation | Purpose |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard adsorbent for separating compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Start with 100% Hexane and gradually increase the more polar solvent. |
| Elution Mode | Gradient Elution | Provides better separation of compounds with different polarities. |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization | To track the separation and identify fractions containing the product. |
Visualization: Workflow for Column Chromatography Purification
Caption: General workflow for α-MCA purification by column chromatography.
Protocol for Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is an accurate method for determining the purity of α-Methylcinnamaldehyde and quantifying the levels of isomers and other impurities.
Experimental Protocol
This protocol is a reverse-phase HPLC method suitable for analyzing α-Methylcinnamaldehyde.[6]
-
Sample Preparation : Prepare a dilute solution of the purified α-Methylcinnamaldehyde sample in the mobile phase (e.g., at a concentration of ~1 mg/mL).
-
HPLC System Setup :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector to the appropriate wavelength (e.g., 254 nm, where the chromophore absorbs).
-
-
Injection and Analysis :
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Run the analysis according to the conditions specified in the table below.
-
-
Data Interpretation :
-
Identify the peak corresponding to trans-α-Methylcinnamaldehyde based on its retention time (determined using a pure standard).
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: HPLC Method Conditions
| Parameter | Condition |
| Column | Newcrom R1 (or similar C18 reverse-phase column)[6] |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier. |
| Example: MeCN/Water (e.g., 70:30) with 0.1% Phosphoric or Formic Acid.[6] | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
References
- 1. CAS 101-39-3: α-Methylcinnamaldehyde | CymitQuimica [cymitquimica.com]
- 2. foreverest.net [foreverest.net]
- 3. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 6. Separation of alpha-Methyl cinnamaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Characterization of alpha-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of alpha-Methylcinnamaldehyde using various analytical techniques. The protocols are intended to guide researchers in identifying and quantifying this compound in different matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It is particularly useful for analyzing complex mixtures such as essential oils and fragrance formulations.
Experimental Protocol
Sample Preparation:
-
Neat Sample/Standard: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Sample Matrix (e.g., cosmetic cream): An extraction step may be necessary. For instance, a sample can be extracted with an organic solvent, and the resulting solution can be directly injected or further concentrated.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A nonpolar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.[1]
GC-MS Conditions:
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL.[1]
-
Injection Mode: Splitless mode for trace analysis or a split ratio (e.g., 50:1) for more concentrated samples.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.
-
Data Presentation
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (Standard non-polar column) | 1303 - 1330 | [2] |
| Kovats Retention Index (Standard polar column) | 1992 | [2] |
| Major Mass Spectral Fragments (m/z) | 145, 146, 117, 115, 91 | [2] |
| Relative Intensity of Major Fragments | 145 (99.99), 146 (87.68), 117 (83.66), 115 (66.11), 91 (46.49) | [2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. It can be used for the analysis of this compound in various samples, including raw materials and finished products.
Experimental Protocol
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase.
-
Sample Matrix: Dissolve the sample in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Detector: Photodiode Array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. For example, a mobile phase of acetonitrile and 0.04% acetic acid solution (60:40) can be used.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 29°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 280 nm.[3]
Data Presentation
Table 2: HPLC Data for this compound (based on a similar compound, cinnamaldehyde)
| Parameter | Value | Reference |
| Retention Time | Dependent on specific column and mobile phase, but typically in the range of 5-10 minutes. | |
| Limit of Detection (LOD) | 0.069 ppm (for cinnamaldehyde) | [3] |
| Limit of Quantitation (LOQ) | 0.23 ppm (for cinnamaldehyde) | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
NMR Parameters:
-
¹H NMR:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Data Presentation
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.6 | s | Aldehydic proton |
| ~7.5 | m | Aromatic protons | |
| ~7.4 | m | Aromatic protons | |
| ~6.9 | s | Vinylic proton | |
| ~2.1 | s | Methyl protons | |
| ¹³C NMR | ~195 | s | Carbonyl carbon |
| ~153 | s | Vinylic carbon | |
| ~134 | s | Aromatic carbon | |
| ~131 | d | Aromatic CH | |
| ~129 | d | Aromatic CH | |
| ~128 | d | Aromatic CH | |
| ~139 | s | Vinylic carbon | |
| ~10 | q | Methyl carbon |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and non-destructive technique for the initial characterization of this compound.
Experimental Protocol
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.[4]
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.
Instrumentation:
-
FTIR Spectrometer: Any modern FTIR spectrometer can be used.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Presentation
Table 4: FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehydic C-H stretch |
| ~1680 | Strong | C=O stretch (conjugated aldehyde) |
| ~1625 | Medium | C=C stretch (vinylic) |
| ~1600, ~1490, ~1450 | Medium | Aromatic C=C stretch |
| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: The exact peak positions and intensities may vary.
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques for this compound.
References
Application of alpha-Methylcinnamaldehyde in Antifungal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methylcinnamaldehyde (B80893), a derivative of cinnamaldehyde (B126680), has demonstrated significant promise as an antifungal agent. Exhibiting efficacy against a range of fungal pathogens, particularly Candida species, its mechanism of action primarily involves the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. Furthermore, it has been shown to impede biofilm formation and hyphal development, key virulence factors in many fungal infections. This document provides a comprehensive overview of the application of this compound in antifungal research, including quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms and experimental workflows.
Quantitative Data Summary
The antifungal activity of this compound has been quantified against various fungal species, with a significant focus on Candida albicans. The following tables summarize key quantitative data from multiple studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | ≥ 200 | [1] |
| Candida albicans 44829 | 317 (average for 3 Candida species) | [2][3] |
| Candida tropicalis 750 | 317 (average for 3 Candida species) | [2][3] |
| Candida krusei 6258 | 317 (average for 3 Candida species) | [2][3] |
Table 2: Biofilm Inhibition by this compound against Candida albicans
| C. albicans Strain | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| DAY185 | 50 | > 90 | [1][4] |
| ATCC 10231 | 20 | > 88 | [1] |
| ATCC 10231 | 50 | > 95 | [1] |
Table 3: Inhibition of Ergosterol Biosynthesis by this compound
| Fungal Species | Concentration | Average Inhibition (%) | Reference |
| Candida spp. (average of 3 species) | MIC₉₀ | 80 | [2][3] |
Mechanism of Action
The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, this compound has been shown to down-regulate the expression of genes involved in hyphal growth and cell aggregation, further diminishing the virulence of fungal pathogens. While not directly demonstrated for this compound, the closely related compound cinnamaldehyde has been shown to induce the production of reactive oxygen species (ROS) in Candida albicans, suggesting a potential secondary mechanism of action involving oxidative stress.
Signaling Pathway of Ergosterol Biosynthesis Inhibition
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the antifungal properties of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Candida species inoculum
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the Candida species on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (fungus without compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
Biofilm Inhibition Assay: Crystal Violet Method
This assay quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Candida albicans inoculum
-
Sabouraud Dextrose Broth (SDB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixing)
-
0.1% Crystal Violet solution
-
33% Glacial acetic acid (for solubilization)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized C. albicans suspension in SDB as described in the MIC protocol.
-
Treatment and Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Add 100 µL of SDB containing various concentrations of this compound. Include untreated controls. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Ergosterol Quantification Assay
This protocol measures the ergosterol content in fungal cells to assess the impact of this compound on its biosynthesis.
Materials:
-
Candida albicans culture
-
This compound
-
SDB
-
Sterile distilled water
-
25% Alcoholic potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Grow C. albicans in SDB in the presence and absence of sub-MIC concentrations of this compound for 16-24 hours at 35°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with sterile distilled water.
-
Saponification: Resuspend the cell pellet in 25% alcoholic KOH and incubate at 85°C for 1 hour.
-
Ergosterol Extraction: After cooling, add sterile distilled water and n-heptane. Vortex vigorously to extract the ergosterol into the n-heptane layer.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane (B126788) layer from 230 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The ergosterol content can be calculated based on the absorbance values at specific wavelengths.
Reactive Oxygen Species (ROS) Detection
This protocol is for the detection of intracellular ROS generation in fungi upon treatment with this compound.
Materials:
-
Candida albicans culture
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow C. albicans to the mid-logarithmic phase and treat with various concentrations of this compound for a defined period.
-
Staining: Harvest and wash the cells with PBS. Resuspend the cells in PBS containing DCFH-DA and incubate in the dark for 30-60 minutes.
-
Analysis: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorometer or visualize the fluorescent cells using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's antifungal actions.
Experimental Workflow for Antifungal Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Chemo-enzymatic Synthesis of α-Methylcinnamaldehyde Derivatives: Applications and Protocols
Introduction
The chemo-enzymatic synthesis of α-methylcinnamaldehyde derivatives represents a powerful strategy for producing valuable chiral molecules with significant applications in the fragrance, pharmaceutical, and fine chemical industries. This approach synergistically combines the precision of chemical synthesis, such as the Heck reaction, for the construction of the carbon skeleton, with the high stereoselectivity of enzymatic reactions, particularly those catalyzed by ene-reductases, for the creation of specific stereoisomers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this methodology. The focus is on the synthesis of chiral dihydro-α-methylcinnamaldehyde derivatives, which are key components of well-known fragrances like Lilial™ and Helional™, and the exploration of their biological activities, including their role as anti-inflammatory agents through the modulation of the NF-κB signaling pathway.
Applications
α-Methylcinnamaldehyde and its derivatives are versatile compounds with a range of applications:
-
Fragrance Industry: Chiral saturated aldehydes derived from α-methylcinnamaldehyde, such as (S)- and (R)-α-methyldihydrocinnamaldehydes, are highly sought-after for their distinct olfactory properties and are key ingredients in various perfumes and cosmetics. The chemo-enzymatic approach allows for the targeted synthesis of the desired enantiomer, which is crucial as different enantiomers can have significantly different scents.
-
Pharmaceuticals and Drug Development: Cinnamaldehyde derivatives have demonstrated a variety of biological activities, including antimicrobial, antibiofilm, and anti-inflammatory properties. Their ability to inhibit the NF-κB signaling pathway makes them interesting candidates for the development of new therapeutics for inflammatory diseases.[1][2]
-
Organic Synthesis: These compounds serve as valuable chiral building blocks for the synthesis of more complex molecules in medicinal chemistry and materials science.
Chemo-enzymatic Synthesis Workflow
The chemo-enzymatic synthesis of chiral α-methyldihydrocinnamaldehyde derivatives typically follows a two-step process. The first step involves a palladium-catalyzed Heck reaction to synthesize the α-methylcinnamaldehyde precursor. The second step is an asymmetric bioreduction of the C=C double bond using an ene-reductase to yield the desired chiral saturated aldehyde.
Caption: General workflow for the chemo-enzymatic synthesis.
Experimental Protocols
Protocol 1: Synthesis of α-Methylcinnamaldehyde Derivatives via Heck Reaction
This protocol describes the synthesis of α-methylcinnamaldehyde derivatives from aryl halides and crotonaldehyde using a palladium-catalyzed Heck reaction.[3]
Materials:
-
Aryl halide (e.g., 4-tert-butyl-iodobenzene for Lilial precursor)
-
Crotonaldehyde (2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Sodium acetate (NaOAc)
-
Tetrabutylammonium chloride (TBACl)
-
N-Methylpyrrolidone (NMP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (half-concentrated)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent: Diethyl ether/pentane mixture (e.g., 15:85, v/v)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), Pd(OAc)₂ (0.02 equivalents), NaOAc (1.5 equivalents), and TBACl (1 equivalent).
-
Add NMP as the solvent.
-
Add crotonaldehyde (2 equivalents) to the reaction mixture.
-
Remove oxygen from the reaction mixture by two cycles of freeze-pump-thaw.
-
Heat the reaction mixture in an oil bath at 90 °C for approximately 1-2 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a half-concentrated aqueous solution of NaHCO₃ and extract three times with CH₂Cl₂.[3]
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., diethyl ether/pentane) to obtain the α-methylcinnamaldehyde derivative.
Protocol 2: Asymmetric Bioreduction of α-Methylcinnamaldehyde Derivatives
This protocol details the enzymatic reduction of the C=C double bond of α-methylcinnamaldehyde derivatives using an ene-reductase to produce chiral saturated aldehydes.[4]
Materials:
-
α-Methylcinnamaldehyde derivative (substrate)
-
Ene-reductase (e.g., Old Yellow Enzyme (OYE) or Nicotinamide-dependent 2-cyclohexene-1-one reductase (NCR)) from a suitable expression system (e.g., E. coli overexpressing the enzyme)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NAD(P)H (cofactor)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
tert-Butyl methyl ether (t-BuOMe) as a co-solvent
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, the α-methylcinnamaldehyde derivative (e.g., 10 mM), and the cofactor regeneration system (e.g., glucose at 1.2 equivalents).
-
Add the ene-reductase solution (a specific activity should be determined beforehand, see Protocol 3). The optimal enzyme concentration needs to be determined empirically.
-
Add NAD(P)H to a final concentration of approximately 1 mM.
-
To improve the solubility of the lipophilic substrate and enhance stereoselectivity, add t-BuOMe as a co-solvent (e.g., 20% v/v).[4]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC or HPLC. Extract the aliquots with ethyl acetate, dry the organic layer with Na₂SO₄, and analyze the supernatant.
-
Upon completion of the reaction, extract the entire reaction mixture with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the crude chiral α-methyldihydrocinnamaldehyde.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 3: Ene-Reductase Activity Assay
This spectrophotometric assay is used to determine the activity of the ene-reductase with α-methylcinnamaldehyde as a substrate by monitoring the consumption of NADPH.
Materials:
-
Purified ene-reductase
-
α-Methylcinnamaldehyde
-
NADPH
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of α-methylcinnamaldehyde in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and NADPH (e.g., to a final concentration of 0.2 mM).
-
Add a specific amount of the ene-reductase solution to the cuvette.
-
Initiate the reaction by adding a small volume of the α-methylcinnamaldehyde stock solution (e.g., to a final concentration of 1 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30 °C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Quantitative Data
The stereochemical outcome of the bioreduction of α-methylcinnamaldehyde derivatives is highly dependent on the choice of the ene-reductase. The following table summarizes representative data for the synthesis of chiral dihydro-α-methylcinnamaldehydes.
| Substrate | Enzyme | Product Enantiomer | Enantiomeric Excess (e.e.) (%) | Reference |
| α-Methylcinnamaldehyde | OYE1 (from S. cerevisiae) | (S) | >95 | |
| α-Methylcinnamaldehyde | OYE3 (from S. cerevisiae) | (S) | >95 | |
| α-Methylcinnamaldehyde | NCR (from Z. mobilis) | (S) | 96 | |
| p-tert-Butyl-α-methylcinnamaldehyde (Lilial precursor) | OPR3 (from S. lycopersicum) | (S) | 97 | [4] |
| p-tert-Butyl-α-methylcinnamaldehyde (Lilial precursor) | YqjM (from B. subtilis) | (R) | 53 | [4] |
| 3,4-Methylenedioxy-α-methylcinnamaldehyde (Helional precursor) | OPR3 (from S. lycopersicum) | (S) | 95 | [4] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Cinnamaldehyde and its derivatives have been shown to possess anti-inflammatory properties, which are, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamaldehyde derivatives can interfere with this pathway at multiple points, including the inhibition of IKK activation and the subsequent phosphorylation of IκB.
Caption: Inhibition of the NF-κB signaling pathway by α-methylcinnamaldehyde derivatives.
References
Probing the Bioactivity of α-Methylcinnamaldehyde: A Guide to Molecular Docking and In Vitro Validation
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction:
alpha-Methylcinnamaldehyde, a derivative of cinnamaldehyde, is a flavoring and fragrance agent with demonstrated biological activities, including tyrosinase inhibition and antifungal effects. These properties make it a compound of interest for applications in the pharmaceutical and cosmetic industries. This document provides detailed protocols for in silico molecular docking of this compound against two key protein targets: mushroom tyrosinase and Candida albicans lanosterol (B1674476) 14α-demethylase. Furthermore, it outlines experimental procedures for the in vitro validation of the predicted bioactivities.
Quantitative Data Summary
The following tables summarize the known inhibitory and antifungal activities of this compound and related compounds. This data is essential for establishing baseline activity and for the validation of in silico and in vitro findings.
Table 1: Tyrosinase Inhibitory Activity of Cinnamaldehyde Derivatives [1][2]
| Compound | Target Enzyme | IC50 (mM) - Monophenolase Activity | IC50 (mM) - Diphenolase Activity |
| This compound | Mushroom Tyrosinase | 0.440 | 0.450 |
| alpha-Bromocinnamaldehyde | Mushroom Tyrosinase | 0.075 | 0.049 |
| alpha-Chlorocinnamaldehyde | Mushroom Tyrosinase | 0.140 | 0.110 |
Table 2: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans | 317 (average of three strains) | [3] |
| Candida tropicalis | 317 (average of three strains) | [3] |
| Candida krusei | 317 (average of three strains) | [3] |
Molecular Docking Protocols
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with its protein target. Here, we outline the protocols for docking this compound with mushroom tyrosinase and Candida albicans lanosterol 14α-demethylase.
Molecular Docking of this compound with Mushroom Tyrosinase
Mushroom tyrosinase is a widely used model enzyme for studying melanogenesis and its inhibition. The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) provides a basis for in silico investigations.[4][5]
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).
-
Save the optimized structure in a suitable format (e.g., .pdbqt) for docking, assigning partial charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in .pdbqt format.
-
-
Grid Box Generation:
-
Define the active site of the enzyme. For mushroom tyrosinase, this is the binuclear copper center.
-
Generate a grid box that encompasses the active site residues to guide the docking simulation.
-
-
Molecular Docking:
-
Utilize molecular docking software such as AutoDock Vina.
-
Perform the docking simulation of the prepared ligand with the prepared receptor within the defined grid box.
-
Analyze the resulting docking poses based on their binding energy scores and root-mean-square deviation (RMSD) values. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Post-Docking Analysis:
-
Visualize the protein-ligand interactions of the best docking pose using software like PyMOL or Discovery Studio.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the tyrosinase active site.
-
Diagram: Molecular Docking Workflow for Tyrosinase Inhibition
Caption: Workflow for the molecular docking of this compound against mushroom tyrosinase.
Molecular Docking of this compound with Candida albicans Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi and a primary target for azole antifungal drugs. The crystal structure of C. albicans CYP51 (e.g., PDB ID: 5V5Z) is available for docking studies.[6][7]
Protocol:
The protocol is analogous to the one described for mushroom tyrosinase, with the following key differences:
-
Receptor: Use the crystal structure of Candida albicans lanosterol 14α-demethylase (e.g., PDB ID: 5V5Z).
-
Active Site: The active site is the heme-containing catalytic pocket of the enzyme.
-
Validation: The corresponding experimental validation is an antifungal susceptibility test.
Experimental Protocols for In Vitro Validation
Experimental validation is crucial to confirm the predictions from molecular docking studies.
Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of this compound to inhibit the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
This compound
-
Kojic acid (as a positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add various concentrations of the test compound (this compound) and the positive control to respective wells. Include a control well with only the solvent.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm for dopachrome (B613829) formation) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Diagram: Tyrosinase Inhibition Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
The Versatility of α-Methylcinnamaldehyde in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylcinnamaldehyde, a readily available α,β-unsaturated aldehyde, serves as a versatile and valuable precursor in organic synthesis. Its conjugated system and reactive aldehyde functionality allow for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of diverse and biologically active heterocyclic compounds, including thiophenes, pyrimidines, and pyrans, using α-methylcinnamaldehyde as a key starting material. The synthesized compounds have shown potential as acetylcholinesterase inhibitors and anticancer agents, highlighting the importance of this precursor in medicinal chemistry and drug discovery.
I. Synthesis of Thiophene (B33073) Derivatives via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] α-Methylcinnamaldehyde can be effectively employed as the carbonyl component in this reaction, leading to the formation of thiophene derivatives with potential biological activities, such as acetylcholinesterase inhibition.[4]
Experimental Protocol: Synthesis of 2-amino-3-cyano-4-phenyl-5-methyl-thiophene
Materials:
-
α-Methylcinnamaldehyde
-
Elemental sulfur
-
Morpholine (B109124) or Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-methylcinnamaldehyde (1.46 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add elemental sulfur (0.32 g, 10 mmol).
-
Add a catalytic amount of morpholine or piperidine (0.5 mL).
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to afford the pure 2-amino-3-cyano-4-phenyl-5-methyl-thiophene.
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| α-Methylcinnamaldehyde | Malononitrile | Sulfur | Morpholine | Ethanol | 3-4 | 85-95 |
II. Synthesis of Pyrimidine (B1678525) Derivatives via Chalcone (B49325) Intermediate
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[5][6][7] α-Methylcinnamaldehyde can be used to synthesize chalcone intermediates, which are then cyclized with a suitable nitrogen-containing reagent, such as urea (B33335) or thiourea, to yield the corresponding pyrimidine derivatives.[5][6]
Experimental Workflow
Caption: Two-step synthesis of pyrimidine derivatives from α-methylcinnamaldehyde.
Experimental Protocol:
Step 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)but-2-en-1-one (α-Methylchalcone)
-
Dissolve α-methylcinnamaldehyde (1.46 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL) in a flask.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (40%, 5 mL) to the mixture with constant stirring at room temperature.
-
Continue stirring for 2-3 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the solid product, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of 4-phenyl-6-(p-tolyl)-5-methyl-pyrimidine
-
To a solution of the synthesized α-methylchalcone (2.36 g, 10 mmol) in ethanol (30 mL), add urea (0.60 g, 10 mmol) and potassium hydroxide (0.56 g, 10 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a dilute acid to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Quantitative Data
| Chalcone Precursor | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-phenyl-3-(p-tolyl)but-2-en-1-one | Urea | KOH | Ethanol | 6-8 | 70-85 |
III. Synthesis of Pyran Derivatives via Multi-Component Reaction
Poly-substituted 4H-pyran derivatives are another class of biologically important heterocycles that can be synthesized from α-methylcinnamaldehyde.[8][9][10] A one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound is a common and efficient method for their synthesis.[11]
Experimental Protocol: Synthesis of 2-amino-3-cyano-4-phenyl-5-acetyl-6-methyl-4H-pyran
Materials:
-
α-Methylcinnamaldehyde
-
Malononitrile
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, mix α-methylcinnamaldehyde (1.46 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and acetylacetone (1.00 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (0.2 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol and dry it to obtain the pure 4H-pyran derivative.
Quantitative Data
| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| α-Methylcinnamaldehyde | Malononitrile | Acetylacetone | Piperidine | Ethanol | 2-3 | 88-96 |
IV. Biological Significance and Signaling Pathways
Acetylcholinesterase Inhibition
Certain thiophene derivatives synthesized from α-methylcinnamaldehyde have shown potential as acetylcholinesterase (AChE) inhibitors.[4] AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[12][13] Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.
Caption: Mechanism of Acetylcholinesterase Inhibition.
VEGFR-2 Signaling Pathway Inhibition
Many pyrimidine and pyran derivatives exhibit anticancer activity, which can be attributed to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[14][15] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Conclusion
α-Methylcinnamaldehyde is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward and efficient protocols for the synthesis of thiophenes, pyrimidines, and pyrans outlined in this document provide a solid foundation for further research and development in the fields of medicinal chemistry and drug discovery. The potential of these derivatives to act as potent inhibitors of key biological targets such as acetylcholinesterase and VEGFR-2 underscores the importance of α-methylcinnamaldehyde as a building block for the creation of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. ijres.org [ijres.org]
- 7. impactfactor.org [impactfactor.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-Methylcinnamaldehyde as an Antibiofilm Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibiofilm properties of α-Methylcinnamaldehyde, including detailed protocols for assessing its efficacy. The information is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent against biofilm-associated infections.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents and the host immune system. α-Methylcinnamaldehyde, a derivative of cinnamaldehyde (B126680), has demonstrated promising activity in the inhibition of biofilm formation across a range of clinically relevant microorganisms. This document outlines the methodologies to quantify this antibiofilm potential.
Data Presentation
The following table summarizes the quantitative antibiofilm activity of α-Methylcinnamaldehyde and related cinnamaldehyde derivatives against various microorganisms.
| Compound | Microorganism | Assay Type | Concentration (µg/mL) | Biofilm Inhibition (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| α-Methylcinnamaldehyde | Candida albicans | Crystal Violet | 50 | >90 | ≥200 | [1] |
| α-Methyl-trans-cinnamaldehyde | Staphylococcus aureus | Crystal Violet | 1000-10000 | 70-93 | 1000-5000 | [2] |
| α-Methylcinnamaldehyde | Vibrio parahaemolyticus | Crystal Violet | - | - | >500 | [3] |
| trans-Cinnamaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | Crystal Violet | 50 µM | Significant Inhibition | - | [4] |
| trans-Cinnamaldehyde | Pseudomonas aeruginosa | Biofilm Disruption | 3 mM (0.25 MIC) | Reduction in c-di-GMP | 11.8 mM | [5][6] |
| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli | Crystal Violet | 50 | >98 | 100 | [7] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | Crystal Violet | 100 | 89 | 100 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antibiofilm properties of α-Methylcinnamaldehyde.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of α-Methylcinnamaldehyde that inhibits the visible growth of a planktonic bacterial culture.
Materials:
-
α-Methylcinnamaldehyde
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of sterile broth and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD₆₀₀) of 0.1 (approximately 1 x 10⁸ CFU/mL). Further dilute to a final concentration of 5 x 10⁵ CFU/mL for the assay.
-
-
Serial Dilution of α-Methylcinnamaldehyde:
-
Prepare a stock solution of α-Methylcinnamaldehyde in DMSO.
-
Perform two-fold serial dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the OD₆₀₀ using a plate reader.
-
Protocol 2: Crystal Violet Biofilm Inhibition Assay
Objective: To quantify the ability of α-Methylcinnamaldehyde to inhibit biofilm formation.
Materials:
-
Materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
Procedure:
-
Biofilm Formation:
-
Prepare serial dilutions of α-Methylcinnamaldehyde and the bacterial inoculum in a 96-well plate as described in Protocol 1.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
-
Protocol 3: MTT Assay for Biofilm Viability
Objective: To assess the metabolic activity of bacterial cells within the biofilm after treatment with α-Methylcinnamaldehyde.
Materials:
-
Established biofilms (from Protocol 2, step 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol (B130326)
Procedure:
-
Treatment of Biofilms:
-
Treat pre-formed biofilms with various concentrations of α-Methylcinnamaldehyde for a specified period (e.g., 24 hours).
-
-
Washing:
-
Wash the wells with PBS to remove the compound and any detached cells.
-
-
MTT Addition:
-
Add 50 µL of MTT solution to each well and incubate in the dark at 37°C for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in metabolic activity and, consequently, cell viability.
-
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visualize the three-dimensional structure of the biofilm and the viability of embedded cells after treatment with α-Methylcinnamaldehyde.[8]
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
Fluorescent stains (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)
-
Confocal microscope
Procedure:
-
Biofilm Culturing and Treatment:
-
Grow biofilms on a suitable surface for microscopy and treat with α-Methylcinnamaldehyde.
-
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a combination of live/dead fluorescent dyes according to the manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analysis of the images can provide quantitative data on biofilm thickness, biovolume, and the ratio of live to dead cells.[8]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the crystal violet antibiofilm assay.
Proposed Signaling Pathway of Inhibition
Caption: Proposed mechanism of antibiofilm action.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamaldehyde disrupts biofilm formation and swarming motility of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Methylcinnamaldehyde in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Methylcinnamaldehyde (α-MCA) is an aromatic aldehyde widely utilized in the fragrance and flavor industries for its characteristic warm, spicy, and cinnamon-like aroma.[1] It is a synthetic fragrance ingredient, also found naturally in mint plants, that imparts a rich and tenacious scent to a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[2][3] Due to its chemical structure and reactive nature as an aldehyde, a thorough understanding of its properties and potential for interactions within a formulation and with biological systems is crucial for its safe and effective use.
These application notes provide a comprehensive overview of α-Methylcinnamaldehyde, including its physicochemical properties, safety data, and regulatory status. Detailed protocols for key toxicological and stability assessments are provided to guide researchers and formulators in its appropriate application.
Physicochemical and Toxicological Data
A summary of the key quantitative data for α-Methylcinnamaldehyde is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of α-Methylcinnamaldehyde
| Property | Value | Reference(s) |
| Chemical Name | 2-Methyl-3-phenyl-2-propenal | [4][5] |
| Synonyms | This compound, Methyl cinnamic aldehyde | [4][5] |
| CAS Number | 101-39-3 | [5][6] |
| Molecular Formula | C₁₀H₁₀O | [6] |
| Molecular Weight | 146.19 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Sweet, floral, slightly spicy, cinnamon-like | [1][2][6] |
| Boiling Point | 148-149 °C at 27 mmHg | [8] |
| Flash Point | 79 °C / 174.2 °F | [9] |
| Density | ~1.047 g/mL at 25 °C | [8] |
| Solubility | Insoluble in water; Soluble in ethanol, propylene (B89431) glycol, and fixed oils | [10][11][12] |
| Refractive Index | 1.602 - 1.607 at 20 °C | [2][12] |
| Vapor Pressure | 0.017 mmHg at 25 °C (estimated) | [12][13] |
Table 2: Toxicological Data for α-Methylcinnamaldehyde
| Endpoint | Value | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 2050 mg/kg | Rat | [2] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg | Rabbit | [2][14] |
| Skin Irritation | Irritant | Not specified | [5][15] |
| Eye Irritation | Irritant | Not specified | [5] |
| Skin Sensitization | Potential Sensitizer (B1316253) | Mouse (LLNA) | [16] |
| Skin Sensitization (EC3 Value) | 1125 µg/cm² (classified as a "Strong sensitizer") | Mouse (LLNA) | [6] |
Regulatory Status
The use of α-Methylcinnamaldehyde in fragrance compounds is subject to the standards set by the International Fragrance Association (IFRA). Due to its potential for dermal sensitization, IFRA has established maximum acceptable concentration levels for α-Methylcinnamaldehyde in various consumer product categories.[12][17] Researchers and formulators must adhere to these guidelines to ensure product safety.
Table 3: IFRA 49th Amendment - Maximum Acceptable Concentrations for α-Methylcinnamaldehyde
| Category | Maximum Concentration (%) | Product Type Examples |
| Category 1 | 0.27 | Lip products |
| Category 2 | 0.080 | Deodorants and antiperspirants |
| Category 3 | 1.6 | Hydroalcoholic fragrances for shaved skin |
| Category 4 | 1.5 | Hydroalcoholic fragrances for unshaved skin |
| Category 5A | 0.38 | Body lotions, creams |
| Category 5B | 0.38 | Face moisturizers |
| Category 5C | 0.38 | Hand creams |
| Category 5D | 0.38 | Baby creams, lotions, oils |
| Category 6 | 0.88 | Toothpaste, mouthwash |
| Category 7A | 3.1 | Rinse-off hair conditioners |
| Category 7B | 3.1 | Hair styling aids |
| Category 8 | 0.16 | Nail care products |
| Category 9 | 2.9 | Soaps, shampoos, body washes |
| Category 10A | 11 | Household cleaning products (not in contact with skin) |
| Category 10B | 11 | Air fresheners |
| Category 11A | 5.8 | All non-skin contact or incidental skin contact products |
| Category 11B | 5.8 | All non-skin contact or incidental skin contact products |
| Category 12 | No Restriction | Candles, incense |
| This table is a summary. For complete and up-to-date information, refer to the latest IFRA Standards.[17] |
Experimental Protocols
Skin Sensitization Potential Assessment: Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.[10] The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[7] This proliferation is proportional to the dose and potency of the allergen and is measured by the incorporation of a radiolabelled nucleoside into the DNA of proliferating cells.[10]
dot
Caption: Workflow for the Local Lymph Node Assay (LLNA).
Methodology (based on OECD TG 429): [4][5][7][10]
-
Test Substance Preparation: Prepare a minimum of three concentrations of α-Methylcinnamaldehyde in a suitable vehicle (e.g., acetone:olive oil 4:1). A vehicle control group and a positive control group (using a known sensitizer) are also required.
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Animal Dosing: Use female CBA/J mice, with a minimum of four animals per group. Apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear for three consecutive days.
-
Cell Proliferation Measurement: Two days after the final application, inject all mice intravenously with ³H-methyl thymidine.
-
Sample Collection: Five hours after the injection, humanely euthanize the mice and excise the draining auricular lymph nodes.
-
Data Analysis: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per lymph node.
-
Stimulation Index (SI) Calculation: The SI for each group is calculated by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.
-
Interpretation: A substance is classified as a skin sensitizer if at least one concentration results in a Stimulation Index (SI) of 3 or greater.[5][18] The EC3 value, which is the estimated concentration required to produce an SI of 3, can be calculated from the dose-response curve to determine the potency of the sensitizer.[6]
Phototoxicity Assessment: In Vitro 3T3 NRU Phototoxicity Test
This test is used to identify the phototoxic potential of a substance by evaluating cytotoxicity induced by the combination of the test substance and light.[11][15]
dot
Caption: Workflow for the 3T3 NRU Phototoxicity Test.
Methodology (based on OECD TG 432): [11][15][19]
-
Cell Culture: Culture Balb/c 3T3 cells until they form a near-confluent monolayer.
-
Treatment: Treat the cells with at least eight different concentrations of α-Methylcinnamaldehyde. Two sets of plates are prepared for each concentration.
-
Incubation: Incubate the cells with the test substance in the dark for 60 minutes.
-
Irradiation: Expose one set of plates to a non-cytotoxic dose of UVA light. The other set of plates is kept in the dark.
-
Post-Incubation: Incubate both sets of plates for another 24 hours.
-
Neutral Red Uptake (NRU) Assay: Assess cell viability by measuring the uptake of the vital dye Neutral Red.
-
Data Analysis: Determine the IC50 values (concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions.
-
Photo Irritation Factor (PIF) Calculation: Calculate the PIF by dividing the IC50 (-UVA) by the IC50 (+UVA).
-
Interpretation: A PIF value greater than a defined threshold (typically ≥ 5) indicates a potential for phototoxicity.
Stability Testing in a Fragrance Formulation
The stability of a fragrance compound within a cosmetic product is essential to ensure its performance and safety over its shelf life.
dot
Caption: Logical flow for fragrance stability testing.
General Protocol: [14][20][21][22]
-
Sample Preparation: Prepare the final fragrance formulation containing α-Methylcinnamaldehyde in the intended cosmetic base and packaging.
-
Storage Conditions: Store samples under various conditions to simulate real-world scenarios:
-
Real-Time Stability: Store at controlled room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Accelerated Stability: Store at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict long-term stability.
-
Light Exposure: Expose samples to controlled UV and visible light to assess photodegradation.
-
Freeze-Thaw Cycles: Subject samples to alternating low and high temperatures (e.g., -10°C to 25°C) to evaluate emulsion stability.
-
-
Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 1, 3, 6, and 12 months for real-time; 1, 2, and 3 months for accelerated).
-
Parameters to Evaluate:
-
Physical and Chemical Properties: Assess changes in color, odor, pH, and viscosity.
-
Microbiological Stability: Test for microbial contamination (bacteria, yeast, and mold).
-
Packaging Compatibility: Inspect for any interaction between the product and the packaging, such as leakage, discoloration, or deformation.
-
-
Data Analysis: Compare the results from the stressed samples to a control sample stored at room temperature. Any significant changes may indicate instability and require reformulation.
Signaling Pathway for Skin Sensitization
The induction of skin sensitization is a complex process involving the interaction of the chemical with skin proteins and the subsequent activation of the immune system.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha Methyl Cinnamic Aldehyde Cinnamaldehyde Manufacturers [mubychem.com]
- 3. testinglab.com [testinglab.com]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. oecd.org [oecd.org]
- 6. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. alpha-methyl cinnamaldehyde [flavscents.com]
- 13. breezeipl.com [breezeipl.com]
- 14. certifiedcosmetics.com [certifiedcosmetics.com]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. scantox.com [scantox.com]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. orchadia.org [orchadia.org]
- 22. oxfordbiosciences.com [oxfordbiosciences.com]
Application Notes and Protocols for Gene Expression Analysis in Response to alpha-Methylcinnamaldehyde Treatment
Introduction
Alpha-Methylcinnamaldehyde (α-MCA) is a versatile organic compound utilized in the fragrance and flavoring industries.[1] Structurally similar to cinnamaldehyde (B126680) (CA), a well-researched bioactive compound extracted from cinnamon, α-MCA holds potential for investigation into similar therapeutic applications.[2][3] Cinnamaldehyde has demonstrated significant anti-cancer properties, including the ability to inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in various cancer cell lines.[2][4] These effects are achieved by modulating multiple cellular signaling pathways.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of α-Methylcinnamaldehyde on gene expression. It outlines detailed protocols for cell treatment and subsequent analysis using quantitative real-time PCR (qPCR), and provides a framework for interpreting potential outcomes based on the known effects of the closely related cinnamaldehyde.
Background: The Anti-Cancer Mechanisms of Cinnamaldehyde
Extensive research has established that cinnamaldehyde exerts its anti-cancer effects by targeting key cellular processes:
-
Induction of Apoptosis: Cinnamaldehyde has been shown to induce programmed cell death in cancer cells by activating the intrinsic mitochondrial pathway. This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspase cascades.[6]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[2][7] This is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and downregulation of cyclins such as Cyclin B1.[2][7]
-
Inhibition of Key Signaling Pathways: Cinnamaldehyde has been found to inhibit several pro-survival signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, Wnt/β-catenin, and STAT3/cMyc pathways.[2][8][9] It can also suppress inflammatory pathways, such as NF-κB signaling.[3][5]
Given the structural similarities, it is hypothesized that α-Methylcinnamaldehyde may elicit similar biological responses. The following protocols provide the means to test this hypothesis by analyzing gene expression changes in treated cells.
Experimental Design and Workflow
The overall workflow for analyzing gene expression changes in response to α-MCA treatment involves several key stages, from cell culture to data analysis. This process is designed to ensure the generation of high-quality, reproducible data.
Key Signaling Pathways for Investigation
Based on literature for cinnamaldehyde, α-MCA treatment may modulate critical pathways controlling cell fate and proliferation. Below are diagrams illustrating these pathways and the potential points of intervention.
Intrinsic Apoptosis Pathway
Treatment with α-MCA may trigger the mitochondrial pathway of apoptosis by altering the balance of Bcl-2 family proteins, leading to caspase activation and subsequent cell death.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Role and Mechanism of Cinnamaldehyde in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]
- 5. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde-induced apoptosis in human hepatoma PLC/PRF/5 cells involves the mitochondrial death pathway and is sensitive to inhibition by cyclosporin A and z-VAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Methylcinnamaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of α-Methylcinnamaldehyde, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing α-Methylcinnamaldehyde?
A1: The most prevalent and industrially significant method for synthesizing α-Methylcinnamaldehyde is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1][2][3] This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with propionaldehyde (B47417).[4][5]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields in α-Methylcinnamaldehyde synthesis can be attributed to several factors. The most common issues include the occurrence of side reactions, suboptimal reaction conditions, and inefficient purification.[1][5] Specifically, the Cannizzaro reaction of benzaldehyde and the self-condensation of propionaldehyde are major competing reactions that can significantly reduce the yield of the desired product.[1][6] Incorrect stoichiometry and inappropriate reaction temperatures can also negatively impact the overall yield.[1] While optimized processes can achieve yields as high as 82.4%, it is not uncommon for lab-scale syntheses to report lower yields due to these side reactions.[5]
Q3: What are the typical side products in a Claisen-Schmidt condensation for α-Methylcinnamaldehyde, and how can they be minimized?
A3: The primary side reactions and their products include:
-
Cannizzaro Reaction: This occurs when benzaldehyde, which lacks α-hydrogens, disproportionates in the presence of a strong base to form benzyl (B1604629) alcohol and a benzoate (B1203000) salt.[1][6] Using a milder base and carefully controlling the reaction temperature can help minimize this side reaction.[1]
-
Self-Condensation of Propionaldehyde: Propionaldehyde can react with itself in the presence of a base. This can be mitigated by the slow, controlled addition of propionaldehyde to the reaction mixture containing benzaldehyde and the base.[1][2]
-
Formation of Isomers: The synthesis produces both cis- and trans-isomers of α-Methylcinnamaldehyde.[4] The trans-isomer is typically the desired product. Purification methods such as fractional distillation are necessary to separate these isomers.[4]
-
Aldol Adduct: The intermediate aldol product, 2-methyl-3-hydroxy-3-phenylpropanal, may be present in the crude product.[4] This can often be converted to α-Methylcinnamaldehyde during distillation.[4]
Q4: The final product has a strong smell of unreacted benzaldehyde. What went wrong?
A4: A persistent smell of benzaldehyde in the final product indicates an incomplete reaction or inefficient purification.[1] This suggests that a significant amount of the starting material was not consumed. To address this, consider optimizing the reaction time, temperature, or the molar ratio of the reactants. Ensure that the purification process, typically vacuum distillation, is efficient enough to separate the lower-boiling benzaldehyde from the α-Methylcinnamaldehyde product.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Competing side reactions (Cannizzaro, self-condensation).[1][6] | Use a milder base. Employ a slow, dropwise addition of propionaldehyde to the benzaldehyde and base mixture.[1] |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the optimal range, typically between 15-25°C.[5] | |
| Incorrect stoichiometry. | Ensure the molar ratio of benzaldehyde to propionaldehyde is optimized. A slight excess of propionaldehyde may be used.[5] | |
| Product is Difficult to Purify | Presence of multiple byproducts.[5] | Optimize reaction conditions to minimize side product formation.[7] |
| Formation of azeotropes or closely boiling isomers. | Employ fractional distillation under reduced pressure for efficient separation.[4][5] Consider chemical treatment to convert the cis-isomer to the desired trans-isomer before final distillation.[4] | |
| Formation of Tar-like Substances | High concentration of reactants or localized overheating. | Ensure vigorous stirring to maintain a homogeneous mixture and uniform temperature distribution.[7] |
| Inconsistent Results | Inactive catalyst. | If using a solid catalyst, ensure it is properly activated and stored. For base catalysts in solution, verify the concentration. |
| Presence of moisture. | Use anhydrous solvents and reagents, as water can interfere with the reaction and deactivate certain catalysts. |
Data Presentation: Comparison of Synthesis Methods
| Catalyst System | Solvent | Yield (%) | Reference |
| Sodium Hydroxide (B78521) | 60% Methanol/Water | 83.4 | [5] |
| Sodium Hydroxide | 45% Methanol/Water | 81.7 | [5] |
| KF/Al₂O₃ with Polyethylene Glycol | Not Specified | 78.9 | [5][8] |
| TBAB (Phase Transfer Catalyst) | Ethanol | 59.7 | [5][8] |
| PEG400/PEG600 (Phase Transfer) | Ethanol | 54.2 | [5][8] |
Experimental Protocols
Detailed Methodology for α-Methylcinnamaldehyde Synthesis via Aldol Condensation
This protocol is a generalized procedure based on common laboratory practices for the Claisen-Schmidt condensation to produce α-Methylcinnamaldehyde.
Materials:
-
Benzaldehyde
-
Propionaldehyde
-
Sodium Hydroxide
-
Methanol
-
Water
-
Hydrochloric Acid (for neutralization)
-
Sodium Chloride (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Preparation of the Base Solution: Prepare a solution of sodium hydroxide in a methanol-water mixture. For example, dissolve 4g of NaOH in 200g of a 60% methanol-water solution.[5] Cool this solution in an ice bath to 15-25°C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the benzaldehyde.
-
Addition of Propionaldehyde: Slowly add the propionaldehyde dropwise to the stirred solution of benzaldehyde and the base over a period of 5-8 hours.[5] It is crucial to maintain the reaction temperature between 15-25°C during the addition.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional hour at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Neutralization: After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a neutral pH.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the crude α-Methylcinnamaldehyde will separate from the aqueous layer.
-
Washing: Wash the organic layer with a saturated sodium chloride solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Vacuum Distillation: Purify the crude product by vacuum distillation.[5] Collect the fraction boiling at the appropriate temperature and pressure for α-Methylcinnamaldehyde (e.g., 142-170°C at -0.097 to -0.1 MPa).[5] This step is critical for separating the desired product from unreacted starting materials and high-boiling byproducts.
-
Visualizations
Caption: Experimental workflow for α-Methylcinnamaldehyde synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Reaction pathway for α-Methylcinnamaldehyde synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 5. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 6. EP0392579A2 - Improvements in and relating to aldol condensation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of α-Methylcinnamaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-Methylcinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing α-Methylcinnamaldehyde?
The most common method for synthesizing α-Methylcinnamaldehyde is through a base-catalyzed crossed-aldol condensation reaction between benzaldehyde (B42025) and propanal. In this reaction, the enolate of propanal acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[1][2][3] Subsequent dehydration of the aldol (B89426) addition product yields α-Methylcinnamaldehyde.
Q2: What are the most common side reactions observed during the synthesis of α-Methylcinnamaldehyde?
The primary side reactions include:
-
Propanal self-condensation: Propanal can react with itself to form 2-methyl-2-pentenal. This is a significant side reaction as propanal readily forms an enolate.[4]
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Formation of cis-isomer: The desired product is typically the trans-isomer of α-Methylcinnamaldehyde. However, the cis-isomer can also be formed, which can be difficult to separate.
-
Cannizzaro reaction: Although benzaldehyde does not have α-hydrogens and thus cannot undergo self-condensation, it can undergo the Cannizzaro reaction in the presence of a strong base, leading to the formation of benzyl (B1604629) alcohol and benzoic acid.[5][6] This is more likely to occur at high base concentrations and temperatures.
-
Formation of Michael addition products: The enolate of propanal can potentially add to the α,β-unsaturated product, leading to higher molecular weight byproducts.
Q3: What are the typical impurities found in crude α-Methylcinnamaldehyde?
Common impurities include unreacted benzaldehyde and propanal, the self-condensation product of propanal (2-methyl-2-pentenal), benzyl alcohol, benzoic acid, and the intermediate aldol addition product (2-methyl-3-hydroxy-3-phenylpropanal).[3]
Troubleshooting Guides
Issue 1: Low Yield of α-Methylcinnamaldehyde
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio of Reactants | The molar ratio of benzaldehyde to propanal is crucial. An excess of benzaldehyde is often used to favor the cross-condensation over the self-condensation of propanal.[7] Experiment with ratios from 1:0.8 to 1:1.2 (Benzaldehyde:Propanal) to find the optimal balance for your specific conditions.[8][9] |
| Incorrect Reaction Temperature | Temperature significantly impacts the reaction rate and selectivity. Lower temperatures (e.g., 15-25°C) generally favor the desired cross-condensation and minimize side reactions like the Cannizzaro reaction.[8][9][10][11] |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the reaction to promote contact between the reactants and the catalyst. |
| Inappropriate Base Concentration | A high concentration of a strong base can promote the Cannizzaro reaction.[1][5] Use a dilute base solution (e.g., 1-10% NaOH or KOH) to catalyze the aldol condensation effectively while minimizing this side reaction. |
| Slow or Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[12] |
Issue 2: High Levels of Propanal Self-Condensation Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Propanal Enolate | Add the propanal dropwise to the mixture of benzaldehyde and base over an extended period (e.g., 5-8 hours).[8][9] This maintains a low concentration of the propanal enolate, thereby reducing the likelihood of self-condensation. |
| Suboptimal Molar Ratio | Use an excess of benzaldehyde to increase the probability of the propanal enolate reacting with benzaldehyde rather than another molecule of propanal. |
| High Reaction Temperature | Higher temperatures can increase the rate of all reactions, including the undesired self-condensation. Maintaining a lower reaction temperature (15-25°C) can improve selectivity.[8][9] |
Issue 3: Presence of Cannizzaro Reaction Byproducts (Benzyl Alcohol and Benzoic Acid)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Base Concentration | The Cannizzaro reaction is highly dependent on the base concentration.[5] Use a more dilute solution of NaOH or KOH. |
| Elevated Reaction Temperature | Higher temperatures can favor the Cannizzaro reaction.[1] Conduct the reaction at a lower temperature (e.g., 15-25°C). |
Issue 4: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Multiple Impurities | A multi-step purification process may be necessary. Start with a wash to remove water-soluble impurities and unreacted base. Follow with vacuum distillation to separate the product from less volatile and more volatile impurities.[13][14][15] |
| Co-elution of Isomers | The cis- and trans-isomers of α-Methylcinnamaldehyde may be difficult to separate by standard distillation. Fractional vacuum distillation with a high-efficiency column may be required.[16] Alternatively, chromatographic techniques like column chromatography can be employed. |
| Formation of an Oil Instead of a Precipitate | If the product is an oil, purification can be achieved through extraction followed by column chromatography or vacuum distillation.[12] |
Quantitative Data Summary
The following table summarizes the impact of varying molar ratios of reactants and the amount of catalyst on the yield of α-Methylcinnamaldehyde, based on data from patent literature.[8]
| Benzaldehyde (mol) | Propanal (mol) | NaOH (g in 200g 40-60% Methanol/Water) | Temperature (°C) | Yield (%) |
| 0.943 | 1.132 | 1 | 15-25 | 81.7 |
| 0.943 | 1.037 | 4 | 15-25 | 81.8 |
| 0.943 | 0.896 | 6 | 15-25 | 83.4 |
| 0.943 | 0.754 | 10 | 16-25 | 79.1 |
Experimental Protocols
Key Experiment: Synthesis of α-Methylcinnamaldehyde via Aldol Condensation
This protocol is a generalized procedure based on common laboratory practices for aldol condensations and information from cited literature.[1][8][17]
Materials:
-
Benzaldehyde
-
Propanal
-
Sodium Hydroxide (B78521) (NaOH)
-
Methanol
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium hydroxide in a methanol/water solution and cool the mixture to 15-25°C in an ice bath.
-
Addition of Reactants: Add benzaldehyde to the cooled base solution and stir. Slowly add propanal dropwise from the addition funnel to the reaction mixture over a period of 5-8 hours while maintaining the temperature between 15-25°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting materials are consumed.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of α-Methylcinnamaldehyde at the given pressure (approx. 148-149°C at 27 mmHg).[2]
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the desired product and any byproducts.[18][19][20][21][22] The mass spectrum of α-Methylcinnamaldehyde will show a molecular ion peak corresponding to its molecular weight (146.19 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the aldehyde and α,β-unsaturated carbonyl functional groups.
Visualizations
Caption: Reaction scheme for the synthesis of α-Methylcinnamaldehyde and major side reactions.
Caption: Troubleshooting workflow for the synthesis of α-Methylcinnamaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 9. CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
- 16. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 17. webassign.net [webassign.net]
- 18. researchgate.net [researchgate.net]
- 19. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. commons.und.edu [commons.und.edu]
- 22. louis.uah.edu [louis.uah.edu]
Optimizing Temperature for α-Methylcinnamaldehyde Condensation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature in the synthesis of α-Methylcinnamaldehyde via condensation reaction.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide addresses common issues encountered during the α-Methylcinnamaldehyde condensation reaction, with a focus on temperature-related challenges.
Q1: My reaction yield is low. Could the temperature be the cause?
A1: Yes, reaction temperature is a critical parameter that significantly influences the yield of the α-Methylcinnamaldehyde condensation. Suboptimal temperatures can lead to slow reaction rates or the formation of side products. For instance, a patented method suggests that while temperatures from 0°C to 50°C are viable, a range of 20°C to 30°C is optimal for certain alkaline-catalyzed reactions.[1] Another protocol specifies maintaining the temperature between 15-25°C for the duration of the reactant addition.[2]
Q2: I am observing the formation of significant byproducts. How can temperature manipulation help?
A2: Temperature control is crucial for minimizing side reactions. The crude product of the condensation of benzaldehyde (B42025) and propionaldehyde (B47417) can contain impurities such as unreacted benzaldehyde, benzyl (B1604629) alcohol, the cis-isomer of α-methylcinnamaldehyde, and 2-methyl-3-hydroxy-3-phenylpropyl aldehyde.[3] Higher temperatures can promote side reactions. Maintaining a controlled temperature, for example at 15-25°C, can help improve the selectivity of the reaction towards the desired trans-α-methylcinnamaldehyde.[2]
Q3: What are the signs that my reaction temperature is too high or too low?
A3:
-
Too Low: A very slow reaction rate is the primary indicator of a temperature that is too low. If you observe minimal product formation over an extended period, a gradual increase in temperature may be necessary.
-
Too High: The formation of a dark-colored reaction mixture, an increase in the proportion of byproducts (as observed by chromatography), or a decrease in the overall yield of the desired product can indicate that the temperature is too high. One study noted that at 60°C, the formation of oxidation products was more prevalent compared to reactions run at 30°C.[4]
Q4: How does the choice of catalyst influence the optimal temperature?
A4: The optimal temperature is highly dependent on the catalytic system employed.
-
Alkaline Hydroxides (e.g., NaOH, KOH): These reactions are typically conducted at lower temperatures, often in the range of 15-30°C.[1][2]
-
Solid Base Catalysts: Reactions using solid catalysts, such as Mg-Zr mixed oxide, may require significantly higher temperatures. For example, one study achieved a 71% conversion of benzaldehyde at 443 K (170°C) using a 20% (w/w) Mg-Zr (2:1)/HMS catalyst.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the α-Methylcinnamaldehyde condensation reaction?
A1: A good starting point for reactions using alkaline catalysts like sodium hydroxide (B78521) is between 15-25°C.[2] It is advisable to monitor the reaction progress and adjust the temperature as needed.
Q2: Can the reaction be performed at room temperature?
A2: Yes, the condensation can proceed at room temperature. One patent mentions that with a sufficient amount of alkaline condensing agent, the reaction can be effected at room temperature.[1] However, reaction times may be longer compared to slightly elevated temperatures.
Q3: Are there any safety concerns related to temperature in this reaction?
A3: The condensation reaction is exothermic. It is crucial to have adequate cooling and temperature control, especially during the addition of reactants, to prevent a runaway reaction. Maintaining a steady temperature, for instance between 15-25°C, is a key safety and process control measure.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the α-Methylcinnamaldehyde condensation reaction from various sources.
| Catalyst System | Temperature (°C) | Reactants | Solvent | Yield | Reference |
| Potassium Hydroxide | 20-30 | Benzaldehyde, Propionaldehyde bisulfite | Methanol/Water | Good yield of α-hexyl-cinnamic-aldehyde (analogous reaction) | [1] |
| Sodium Hydroxide | 15-25 | Benzaldehyde, n-propionaldehyde | Methanol/Water | Up to 82.4% | [2] |
| 20% (w/w) Mg-Zr (2:1)/HMS | 170 (443 K) | Benzaldehyde, Propanal | Not specified | 71% conversion, 92% selectivity | [5] |
Experimental Protocols
Protocol 1: Alkaline-Catalyzed Condensation [2]
This protocol is based on a patented method for the preparation of α-Methylcinnamaldehyde.
-
Catalyst Preparation: Dissolve sodium hydroxide in a 40-60% methanol-water solution and cool the mixture to 15-25°C.
-
Reactant Preparation: In a separate vessel, dissolve benzaldehyde in a 40-60% methanol-water solution.
-
Reaction: Transfer the benzaldehyde solution to a reactor and stir for 30 minutes, maintaining the temperature at 15-25°C.
-
Addition of n-propionaldehyde: Add n-propionaldehyde dropwise to the reactor over a period of 5-8 hours. The molar ratio of benzaldehyde to n-propionaldehyde should be approximately 1:0.8-1.2. Continuously maintain the reaction temperature between 15-25°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour at 15-25°C.
-
Work-up: Wash the reaction mixture with water, neutralize it, and separate the organic layer containing the α-Methylcinnamaldehyde product.
-
Purification: Purify the product by vacuum distillation.
Visualizations
Caption: Workflow for optimizing α-Methylcinnamaldehyde condensation temperature.
References
- 1. scribd.com [scribd.com]
- 2. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 3. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Separating alpha-Methylcinnamaldehyde Isomers
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of alpha-Methylcinnamaldehyde (AMCA) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating (E) and (Z)-alpha-Methylcinnamaldehyde isomers?
A1: The primary challenge stems from the fact that isomers have identical atomic compositions and, in the case of geometric isomers like (E) and (Z)-AMCA, very similar physicochemical properties.[1] This includes similarities in polarity, boiling point, and solubility, which makes their separation by standard chromatographic or distillation techniques difficult.[2] Achieving high resolution to differentiate between these structurally similar species is a significant hurdle.[1]
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed and effective techniques.
-
HPLC: Reverse-phase (RP) HPLC using a C18 column or a specialized column with low silanol (B1196071) activity can be effective.[3][4]
-
GC: Capillary GC is well-suited for separating volatile compounds like AMCA. The choice of stationary phase is critical for achieving selectivity between the isomers.[5]
Q3: Are there any specialized stationary phases that can improve separation?
A3: Yes, specialized stationary phases can significantly enhance resolution. For GC, nematic liquid crystal stationary phases are known for their unique selectivity towards rigid solute isomers based on their shape.[5] For HPLC and column chromatography, silica (B1680970) gel impregnated with silver nitrate (B79036) has been used to separate E/Z isomers of olefins due to the differential interactions of the isomers' pi bonds with the silver ions.[6]
Q4: Can distillation be used for isomer separation?
A4: Yes, fractional distillation under reduced pressure (vacuum rectification) can be used, particularly for large-scale purification. A patented method describes a multi-stage rectification process to separate the high-purity trans-isomer from the cis-isomer and other impurities.[7] This method relies on slight differences in the boiling points of the isomers.
Q5: Is isomerization during the separation process a concern?
A5: Isomerization can be a concern, as the E/Z isomers can interconvert, especially under certain conditions like heat or exposure to catalysts.[6] It is crucial to use mild conditions during separation and analysis to prevent altering the isomeric ratio of the sample. For GC, this means optimizing the injector and oven temperatures. For HPLC, this involves careful selection of the mobile phase and pH.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Isomers | Inappropriate Column Chemistry: The stationary phase lacks selectivity for the isomers. | - Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl or a specialized column).[4]- Consider using a column with a different particle size for higher efficiency. |
| Mobile Phase Not Optimized: The mobile phase composition does not provide sufficient differential partitioning for the isomers. | - Adjust the ratio of organic solvent (e.g., acetonitrile) to water.[4]- Add a modifier like formic or phosphoric acid to improve peak shape and potentially influence selectivity.[4]- Perform a gradient elution with a very shallow gradient. | |
| Peak Tailing or Fronting | Column Overload: Too much sample injected. | - Reduce the injection volume or dilute the sample. |
| Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. | - Use an end-capped column or a mobile phase with a competitive additive (e.g., a small amount of acid).[4] | |
| Irreproducible Retention Times | System Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase. | - Increase the column equilibration time between runs. |
| Fluctuations in Temperature: Changes in ambient temperature affecting separation. | - Use a column oven to maintain a constant temperature. |
GC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Separation of Isomers | Non-Optimal Temperature Program: The oven temperature ramp is too fast. | - Use a slower temperature ramp to increase the time the analytes spend interacting with the stationary phase.[8] |
| Inappropriate Stationary Phase: The column's stationary phase is not selective enough. | - Select a column with a different polarity.- Consider specialized columns, such as those with liquid crystal phases, known for separating geometric isomers.[5] | |
| Thermal Degradation or Isomerization | Injector Temperature is Too High: The analyte is degrading or isomerizing in the hot injector. | - Lower the injector temperature incrementally and observe the effect on the chromatogram. |
| Oven Temperature is Too High: High oven temperatures can cause on-column degradation or isomerization. | - Lower the maximum oven temperature if possible. | |
| Peak Broadening | Slow Injection: The sample is introduced into the column too slowly. | - Use a faster injection speed or an autosampler for consistency. |
| Carrier Gas Flow Rate is Too Low: Sub-optimal flow rate leads to increased diffusion. | - Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate for the specific column dimensions. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for AMCA Isomer Separation
| Technique | Stationary Phase Examples | Mobile Phase / Carrier Gas | Key Advantages | Potential Challenges |
| HPLC | C18, Phenyl-Hexyl, Newcrom R1[4] | Acetonitrile/Water[4] | High resolution; operates at room temperature, minimizing thermal isomerization. | Requires careful mobile phase optimization; may require specialized columns for baseline separation. |
| GC | DB-5, HP-INNOWax, Liquid Crystal Phases[5] | Helium, Hydrogen | Excellent for volatile compounds; high efficiency. | Potential for thermal isomerization or degradation at high temperatures.[6] |
| Column Chromatography | Silica Gel, Silver Nitrate-Impregnated Silica[6] | Hexane/Ethyl Acetate | Good for preparative scale purification; low cost. | Lower resolution compared to HPLC/GC; can be time-consuming.[9][10] |
Table 2: Purity and Yield Data from Related Cinnamaldehyde (B126680) Purification Studies
(Note: This data is for cinnamaldehyde, a related compound, and serves as an illustrative example of achievable purity levels with common techniques.)
| Purification Method | Starting Material | Final Purity | Final Yield | Reference |
| Vacuum & Molecular Distillation | Cinnamon Oil | 99.5% | 85.63% | [11] |
| Column Chromatography | Cinnamon Extract | Concentration increased from 44.6 mg/L to 52.0 mg/L | - | [9][10] |
Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Isomer Analysis
This protocol is a general guideline for the analytical separation of AMCA isomers using reverse-phase HPLC.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas the mobile phase before use. An acidic modifier like 0.1% formic acid can be added.[4]
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: UV detector set to a wavelength where AMCA absorbs strongly (e.g., near its maximum absorption of ~287 nm).[3]
-
Temperature: Use a column oven set to a stable temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Dissolve a small amount of the AMCA isomer mixture in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow all components to elute. The (E) and (Z) isomers are expected to have slightly different retention times.
-
-
Optimization:
-
If resolution is poor, adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile) or switch to a different column chemistry.
-
Diagram 1: Troubleshooting Workflow for Poor HPLC Isomer Separation
Caption: Logical workflow for troubleshooting poor HPLC separation of isomers.
Protocol 2: Purification via Vacuum Rectification (Conceptual)
This protocol outlines the conceptual steps for separating AMCA isomers based on a multi-stage distillation process described for industrial-scale refining.[7]
-
Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum pump, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a heating mantle, and multiple collection flasks.
-
Ensure all joints are properly sealed for high vacuum operation.
-
-
First Rectification:
-
Charge the crude AMCA mixture into the distillation flask.
-
Apply vacuum (e.g., -0.099 MPa).[7]
-
Gradually heat the mixture. The goal of this first pass is to remove lower-boiling impurities like residual benzaldehyde (B42025) and higher-boiling impurities.[7]
-
-
Second Rectification (Isomer Enrichment):
-
Take the partially purified AMCA from the first step and subject it to a second rectification.
-
Under carefully controlled vacuum and temperature, collect fractions.
-
A fraction enriched in the cis (Z)-isomer will be isolated. The remaining mixture will be enriched in the trans (E)-isomer.[7] The separation relies on the likely lower boiling point of the more compact cis-isomer.
-
-
Third Rectification (Final Purification):
-
The fraction enriched in the trans (E)-isomer is subjected to a final distillation to remove any remaining cis-isomer and other impurities.
-
Collect the final product, which should be high-purity trans-alpha-methylcinnamaldehyde (>99.0%).[7]
-
-
Analysis:
-
Analyze all collected fractions using GC-MS or HPLC to determine the isomeric purity of each fraction.
-
Diagram 2: Experimental Workflow for AMCA Isomer Separation & Analysis
Caption: Workflow for the separation and analysis of AMCA isomers.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of alpha-Methyl cinnamaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. International Research Journal of Biological Sciences : Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography - ISCA [isca.me]
- 10. isca.me [isca.me]
- 11. journals.caf.ac.cn [journals.caf.ac.cn]
How to minimize byproducts in Claisen-Schmidt condensation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts and optimize yields in the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield or no product formation. What are the common causes and how can I rectify this?
Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic troubleshooting approach is recommended.
-
Catalyst Issues :
-
Inactive Catalyst : The base catalyst (e.g., NaOH, KOH) may be old or coated with carbonate from atmospheric CO₂, rendering it inactive. Acid catalysts may become hydrated if not stored under anhydrous conditions. Ensure you are using a fresh, high-purity catalyst.[1][2]
-
Inappropriate Catalyst : While strong bases are common, some reactions may require milder catalysts or Lewis acids to proceed efficiently.[1] It may be beneficial to screen different catalysts.
-
Insufficient Catalyst : Ensure the correct molar percentage of the catalyst is used. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[3][4]
-
-
Reaction Conditions :
-
Temperature : The optimal temperature is crucial. Some reactions require heating (reflux), while others need to be cooled to prevent side reactions.[1] Temperature optimization is often necessary.
-
Reaction Time : The reaction may not have reached completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] Conversely, extended reaction times can lead to product degradation.[1]
-
-
Reactant Quality and Stoichiometry :
-
Impure Reactants : The purity of the aldehyde and ketone starting materials is critical as impurities can interfere with the reaction.[1]
-
Incorrect Stoichiometry : For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1] For mono-condensation, a slight excess of the ketone can help suppress the formation of the di-condensation product.[1]
-
Q2: My reaction is producing multiple spots on the TLC, indicating significant byproduct formation. How can I improve selectivity?
The formation of multiple byproducts is a common challenge in the Claisen-Schmidt condensation. Understanding the primary side reactions is key to minimizing them.
-
Self-Condensation of the Ketone : The enolizable ketone can react with itself.[4]
-
Cannizzaro Reaction : In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a carboxylate and an alcohol.[1][4]
-
Michael Addition : The enolate of the ketone can add to the α,β-unsaturated ketone product, leading to a 1,5-dicarbonyl compound.[4]
-
Solution : To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[4]
-
Q3: The reaction mixture has turned dark/tarry, and I'm struggling to isolate the product. What is happening?
The formation of a dark-colored tar often indicates polymerization or decomposition of the starting materials or products.
-
Cause : This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[4] Aldehydes are particularly prone to polymerization under such conditions.[4]
-
Solution : Employ milder reaction conditions. This may include lowering the reaction temperature or using a less concentrated or milder base.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive catalyst | Use a fresh, high-purity catalyst.[1][2] |
| Suboptimal temperature | Optimize the reaction temperature; monitor with TLC.[1] | |
| Incorrect stoichiometry | Adjust the molar ratio of aldehyde to ketone.[1] | |
| Multiple Products | Ketone self-condensation | Use an excess of the ketone or ensure the aldehyde is sufficiently reactive.[4] |
| Cannizzaro reaction | Use a milder or lower concentration of base; add base slowly.[4] | |
| Michael addition | Use a stoichiometric amount of aldehyde or a slight excess of ketone.[4] | |
| Tar Formation | Harsh reaction conditions | Lower the reaction temperature and/or use a milder base.[4] |
Experimental Protocols
General Protocol for Chalcone Synthesis (Base-Catalyzed)
This protocol outlines a general procedure for the synthesis of chalcones from an aromatic aldehyde and an acetophenone (B1666503) derivative.[2]
-
Reactant Preparation : In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol (B145695). Stir the mixture at room temperature until all solids have dissolved.[2]
-
Base Addition : Slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH, 10-40%) to the stirred mixture.[2][5]
-
Reaction : Stir the reaction mixture at room temperature. The reaction time can range from 2 to 24 hours, depending on the substrates.[5] Monitor the progress by TLC. The formation of a precipitate often indicates product formation.[2]
-
Isolation : Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.[5]
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold distilled water until the washings are neutral.[5] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[5]
Solvent-Free Protocol for α,α'-bis(substituted-benzylidene)cycloalkanones
This method offers an environmentally friendly alternative with high yields.[3]
-
Reactant Mixture : In a mortar, combine the cycloalkanone (e.g., cyclopentanone (B42830) or cyclohexanone, 1 equivalent), the substituted benzaldehyde (B42025) (2 equivalents), and solid NaOH (20 mol%).[3]
-
Grinding : Grind the mixture using a pestle for approximately 5 minutes at room temperature.[3]
-
Work-up : After grinding, the solidified product can be directly collected. Washing with cold water may be necessary to remove the catalyst.
-
Purification : Recrystallization from an appropriate solvent can be performed if further purification is required.
Visual Guides
Caption: Main reaction pathway and common side reactions in Claisen-Schmidt condensation.
Caption: A logical workflow for troubleshooting common issues in Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting low purity in alpha-Methylcinnamaldehyde samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Methylcinnamaldehyde.
Troubleshooting Low Purity in α-Methylcinnamaldehyde Samples
Low purity in α-Methylcinnamaldehyde can arise from various factors during synthesis, workup, purification, and storage. This guide addresses common issues in a question-and-answer format to help you identify and resolve purity problems.
Frequently Asked Questions (FAQs)
Q1: My α-Methylcinnamaldehyde sample shows multiple spots on a TLC plate. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate suggests a mixture of compounds. Common impurities in crude α-Methylcinnamaldehyde include:
-
Unreacted starting materials: Benzaldehyde (B42025) and propionaldehyde.
-
Side-reaction products: Phenylcarbinol and 2-methyl-3-hydroxyl-3-phenylpropyl aldehyde.[1]
-
Geometric isomer: cis-α-Methylcinnamaldehyde. The desired product is typically the trans-isomer.[1]
-
Oxidation product: α-Methylcinnamic acid, resulting from the oxidation of the aldehyde. Aldehydes are known to be sensitive to air and can oxidize over time.[2][3]
Q2: I suspect my sample has a high concentration of the cis-isomer of α-Methylcinnamaldehyde. How can I confirm this and purify my sample?
A2: The presence of the cis-isomer is a common issue. Confirmation and purification can be achieved as follows:
-
Confirmation: Gas Chromatography (GC) is the most effective method to separate and quantify the cis and trans isomers. The two isomers will present as distinct peaks with different retention times.
-
Purification: Fractional vacuum distillation is the primary method for separating the cis and trans isomers. Due to their different boiling points, careful fractionation can enrich the desired trans-isomer.[1][4] A multi-step rectification process may be necessary for achieving high isomeric purity.[1]
Q3: My α-Methylcinnamaldehyde has a lower than expected boiling point and the yield is low after distillation. What could be the cause?
A3: A lower than expected boiling point during distillation often indicates the presence of residual starting materials, such as benzaldehyde and propionaldehyde, which are more volatile than the product. Low yield could be due to incomplete reaction or loss of product during workup and purification. To address this, ensure the initial condensation reaction goes to completion and that the workup procedure, including neutralization and washing steps, is carried out efficiently to remove water-soluble byproducts before distillation.[4]
Q4: My sample of α-Methylcinnamaldehyde has developed a crystalline precipitate upon storage. What is this and how can I remove it?
A4: A crystalline precipitate in an aged sample of an aldehyde is often the corresponding carboxylic acid, in this case, α-Methylcinnamic acid, which forms due to oxidation upon exposure to air.[3]
-
Removal: The acidic impurity can be removed by washing the sample with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The α-Methylcinnamic acid will react to form a water-soluble carboxylate salt, which will be partitioned into the aqueous layer. Subsequent separation of the organic layer followed by drying will yield the purified aldehyde.
Q5: How should I properly store α-Methylcinnamaldehyde to prevent degradation?
A5: Proper storage is crucial to maintain the purity of α-Methylcinnamaldehyde. It is sensitive to air, light, and heat.[2][5][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Temperature: Store in a cool, dry place.[2][6] Refrigeration is recommended.
-
Container: Use a tightly sealed, amber glass container to protect from light and air.
-
Incompatible materials: Keep away from strong oxidizing agents and strong bases.[2][7]
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a standard method for assessing the purity of α-Methylcinnamaldehyde using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
| Parameter | Value |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow of 1 mL/min |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Prepare a 1 mg/mL solution of α-Methylcinnamaldehyde in a volatile solvent like ethyl acetate (B1210297) or dichloromethane. |
Expected Results: The trans-α-Methylcinnamaldehyde should be the major peak. Impurities such as benzaldehyde, propionaldehyde, and the cis-isomer will have different retention times. Purity is calculated based on the relative peak area percentages.
Protocol 2: Purification of α-Methylcinnamaldehyde via Bisulfite Adduct Formation
This method is effective for removing non-aldehydic impurities and can also be used to purify the aldehyde from its oxidized acid form.
-
Adduct Formation:
-
Dissolve the impure α-Methylcinnamaldehyde in a minimal amount of a water-miscible solvent like methanol (B129727) or ethanol (B145695).[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. A white precipitate of the bisulfite adduct should form.[8][9]
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
-
Isolation of the Adduct:
-
Filter the mixture to collect the solid bisulfite adduct.
-
Wash the solid with a small amount of cold ethanol or ether to remove any adhering organic impurities.[3]
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Add a suitable organic solvent for extraction, such as diethyl ether or dichloromethane.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution with stirring until the solution is basic. This will decompose the adduct and regenerate the free aldehyde.[8]
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified α-Methylcinnamaldehyde.
-
Visualizations
Troubleshooting Workflow for Low Purity α-Methylcinnamaldehyde
Caption: A decision tree for troubleshooting low purity in α-Methylcinnamaldehyde.
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of α-Methylcinnamaldehyde.
Potential Degradation Pathway
Caption: The primary degradation pathway of α-Methylcinnamaldehyde is oxidation.
References
- 1. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. reddit.com [reddit.com]
- 4. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 5. alpha-methyl cinnamaldehyde, 101-39-3 [thegoodscentscompany.com]
- 6. Alpha Methyl Cinnamic Aldehyde Cinnamaldehyde Manufacturers [mubychem.com]
- 7. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Stability and degradation pathways of alpha-Methylcinnamaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation pathways of α-Methylcinnamaldehyde. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What is the recommended procedure for storing α-Methylcinnamaldehyde?
A1: To ensure the stability of α-Methylcinnamaldehyde, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protected from heat, light, and sources of ignition.[1][2] For long-term storage, refrigeration and storing under an inert gas like nitrogen are recommended to minimize air contact and potential oxidation.[2]
Q2: What are the known incompatibilities of α-Methylcinnamaldehyde?
A2: α-Methylcinnamaldehyde is incompatible with strong oxidizing agents and strong bases.[1][3][4] Contact with these substances can lead to rapid degradation. It is also advised to avoid contact with strong acids.[5]
Q3: What are the initial signs of degradation in a sample of α-Methylcinnamaldehyde?
A3: The primary visual indicator of degradation is a change in appearance. A fresh, pure sample of α-Methylcinnamaldehyde is typically a clear, pale yellow to yellow liquid.[5][6] Discoloration, such as darkening, or the formation of precipitates may suggest degradation or polymerization. A change in its characteristic spicy, cinnamon-like odor could also indicate chemical changes.
Q4: Is α-Methylcinnamaldehyde sensitive to light or temperature?
A4: Yes, α-Methylcinnamaldehyde is sensitive to both heat and light.[1] Exposure to excessive heat can cause decomposition, and it is a combustible liquid.[1][3] Photostability is also a concern, and samples should be protected from light to prevent photodegradation.[7]
Q5: Does α-Methylcinnamaldehyde undergo hazardous polymerization?
A5: According to available safety data, hazardous polymerization of α-Methylcinnamaldehyde has not been reported and is not expected to occur under normal storage and handling conditions.[1]
Section 2: Degradation Pathways and Products
Q6: What is the primary degradation pathway for α-Methylcinnamaldehyde?
A6: The most probable degradation pathway for α-Methylcinnamaldehyde, like other aldehydes, is oxidation. The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid. In this case, α-Methylcinnamaldehyde would be oxidized to α-methylcinnamic acid. This is supported by studies on the related compound, trans-cinnamaldehyde, which degrades into cinnamic acid.[8]
Q7: What are the likely products of thermal decomposition?
A7: When heated to decomposition, α-Methylcinnamaldehyde is expected to produce irritating fumes, carbon monoxide, and carbon dioxide.[1][3][4]
Q8: How can I identify the degradation products in my sample?
A8: Degradation products can be identified and quantified using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective technique.[9][10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile degradation products.[13][14]
Proposed Oxidation Pathway of α-Methylcinnamaldehyde
Caption: Proposed primary degradation pathway of α-Methylcinnamaldehyde.
Section 3: Experimental Protocols and Troubleshooting
Q9: How can I perform a forced degradation study on α-Methylcinnamaldehyde?
A9: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[15][16][17] A typical study involves subjecting the compound to various stress conditions that are more severe than standard accelerated stability conditions.[15]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of α-Methylcinnamaldehyde in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 8-24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store a solid sample of α-Methylcinnamaldehyde in an oven at 70°C for 48 hours. Also, heat a solution of the compound under reflux at 70°C for 24 hours. Cool the samples before analysis.
-
Photolytic Degradation: Expose a solution of α-Methylcinnamaldehyde to direct sunlight or a photostability chamber (ICH Q1B conditions) for a specified period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed and control samples using a suitable analytical method, such as HPLC, to determine the percentage of degradation and identify degradation products.
Experimental Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
Q10: Can you provide a starting point for an HPLC method to analyze α-Methylcinnamaldehyde and its potential degradation products?
A10: Yes, a stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. Based on available literature, a reverse-phase HPLC method is suitable.[9]
Protocol: Stability-Indicating HPLC Method
-
Column: Newcrom R1 or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (containing a small amount of acid like 0.1% phosphoric acid or formic acid for MS compatibility). A starting point could be Acetonitrile:Water (60:40).[9][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25-30°C.
-
Detector: UV detector at a wavelength of approximately 280-290 nm, or a Photodiode Array (PDA) detector to monitor peak purity.
-
Injection Volume: 10-20 µL.[10]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of α-Methylcinnamaldehyde and its degradation products.
Section 4: Data Presentation and Troubleshooting Guide
Q11: How should I summarize the quantitative data from my stability studies?
A11: Data should be presented in clear, structured tables to allow for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Results for α-Methylcinnamaldehyde
| Stress Condition | Duration | % Assay of α-Methylcinnamaldehyde | Number of Degradation Products | Peak Area of Major Degradant (%) |
| Control | 48 hrs | 99.8 | 0 | - |
| 0.1 M HCl | 48 hrs | 95.2 | 1 | 3.5 (at RRT 1.2) |
| 0.1 M NaOH | 24 hrs | 88.5 | 2 | 8.1 (at RRT 1.2) |
| 3% H₂O₂ | 24 hrs | 85.1 | 1 | 12.3 (at RRT 1.2) |
| Thermal (70°C) | 48 hrs | 98.1 | 1 | 1.1 (at RRT 0.9) |
| Photolytic | 24 hrs | 96.5 | 1 | 2.8 (at RRT 1.1) |
| RRT = Relative Retention Time |
Troubleshooting Common Experimental Issues
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Sample discoloration (darkening) upon storage. | Oxidation or polymerization due to exposure to air, light, or heat. | Store the compound under an inert atmosphere (e.g., nitrogen), in an amber vial, and at recommended cool temperatures. |
| Poor peak shape (tailing) in HPLC analysis. | Silanol interactions with the column; inappropriate mobile phase pH. | Use a low-silanol activity column (e.g., end-capped C18).[9] Adjust the mobile phase pH with a small amount of acid (e.g., formic or phosphoric acid) to suppress ionization. |
| Incomplete separation of parent peak and degradation products. | The chosen HPLC method lacks sufficient resolving power. | Optimize the mobile phase composition (try different solvent ratios or a gradient elution). Experiment with a different column stationary phase. |
| Mass balance in forced degradation is less than 95%. | Degradation products are not UV active; degradation products are volatile; parent compound or degradants are retained on the column. | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Employ GC-MS for volatile compounds. Adjust mobile phase strength to ensure all components elute. |
| Cis/trans isomers are present and co-eluting. | The compound may contain the cis-isomer as an impurity, which may have different stability. | Optimize the HPLC method for isomer separation, which may require a longer column, a different stationary phase, or modified mobile phase conditions. A patent for purification suggests rectification can separate isomers.[18] |
References
- 1. fishersci.com [fishersci.com]
- 2. alpha-methyl cinnamaldehyde, 101-39-3 [thegoodscentscompany.com]
- 3. α-Methylcinnamaldehyde | 101-39-3 [chemicalbook.com]
- 4. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha Methyl Cinnamic Aldehyde Cinnamaldehyde Manufacturers [mubychem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of alpha-Methyl cinnamaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jmpas.com [jmpas.com]
- 11. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
Technical Support Center: Refining Crude α-Methylcinnamaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crude α-Methylcinnamaldehyde (aMCA) post-synthesis. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude α-Methylcinnamaldehyde after synthesis?
A1: Crude aMCA, synthesized from the condensation of benzaldehyde (B42025) and propionaldehyde, typically contains several impurities. These include unreacted starting materials (benzaldehyde), byproducts such as benzyl (B1604629) alcohol, the undesired cis-isomer of aMCA, and an aldol (B89426) addition product, 2-methyl-3-hydroxyl-3-phenylpropyl aldehyde.[1]
Q2: What is the most effective method for purifying crude α-Methylcinnamaldehyde?
A2: Fractional vacuum distillation is the most prevalent and effective method for purifying crude aMCA on both laboratory and industrial scales.[1][2] This technique separates compounds based on their boiling points, which are lowered under reduced pressure to prevent degradation of the aldehyde. For achieving very high purity (>99%), a multi-step rectification process is often employed.[1]
Q3: How can I increase the yield of the desired trans-isomer of α-Methylcinnamaldehyde?
A3: A key strategy to enhance the yield of the trans-isomer is through acid-catalyzed isomerization. The fraction collected from distillation that is rich in the cis-isomer can be treated with an acid. This process facilitates the conversion of the less stable cis-isomer to the more thermodynamically stable trans-isomer, which can then be repurified by distillation.[1]
Q4: Is it possible to use chromatography for purifying α-Methylcinnamaldehyde?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a viable method for both analyzing the purity of aMCA and for its purification.[3] A reverse-phase (RP) HPLC method can be scaled up to a preparative separation for isolating highly pure aMCA, which is particularly useful for obtaining analytical standards or small quantities of very pure material.[3]
Troubleshooting Guide
Problem 1: My final product is contaminated with a significant amount of benzaldehyde.
-
Possible Cause: Inefficient fractional distillation, particularly in the first fraction. Benzaldehyde has a lower boiling point than aMCA.
-
Solution: Enhance the efficiency of your fractional distillation setup. Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). During distillation, carefully collect the initial fraction at a lower head temperature to selectively remove the benzaldehyde before increasing the vacuum/temperature to distill the aMCA product.[1][2]
Problem 2: The trans/cis isomer ratio in my purified product is too low.
-
Possible Cause: The boiling points of the cis- and trans-isomers of aMCA are very close, making their complete separation by distillation challenging.
-
Solution:
-
Precise Fractionation: Collect narrower fractions during the distillation of the main product. Analyze the isomer ratio of each fraction by HPLC or GC to isolate fractions with the highest trans-isomer content.
-
Acid-Catalyzed Isomerization: Combine the fractions with a high cis-isomer content and perform an acid-catalyzed isomerization as detailed in the experimental protocols below. This will convert the cis-isomer to the desired trans-isomer, and the resulting mixture can be redistilled.[1]
-
Problem 3: I'm observing a high-boiling point impurity in my crude product.
-
Possible Cause: This is likely the aldol intermediate, 2-methyl-3-hydroxyl-3-phenylpropyl aldehyde.[1]
-
Solution: This intermediate can often be converted to aMCA through dehydration. During the initial stages of distillation, holding the pot temperature at approximately 100-160°C can promote the elimination of water from this intermediate, converting it into aMCA, which can then be collected with the main product fraction.[1]
Quantitative Data Summary
The following table summarizes typical purity levels and yields encountered during the refining of crude aMCA.
| Parameter | Crude Product Composition | Post-First Rectification | Final Product Purity |
| trans-α-Methylcinnamaldehyde | ~75%[1] | ~96.2%[1] | >99.0% |
| cis-α-Methylcinnamaldehyde | ~2.5%[1] | ~3.5%[1] | <0.8% |
| Benzaldehyde | ~18%[1] | Significantly Reduced | Not Detected |
| Benzyl Alcohol | ~1.5%[1] | Significantly Reduced | Not Detected |
| Overall Yield | N/A | N/A | ~80-82% |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of Crude α-Methylcinnamaldehyde
Objective: To separate aMCA from lower and higher boiling point impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum operation. All glassware must be inspected for cracks or defects.[4]
-
Use a Claisen adapter to minimize bumping.[4]
-
Use a magnetic stirrer and a stir bar in the distillation flask; boiling stones are ineffective under vacuum.[4]
-
Grease all ground-glass joints to ensure a good seal.[4]
-
Connect the vacuum adapter to a cold trap and then to a vacuum source (e.g., vacuum pump).[4]
-
-
Procedure:
-
Charge the distillation flask with the crude aMCA (do not fill more than two-thirds full).
-
Begin stirring and start the vacuum pump to reduce the pressure in the system to approximately -0.099 MPa.[1]
-
Once the vacuum is stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction 1 (Low-boiling impurities): Collect the initial fraction, which will primarily contain benzaldehyde, at a head temperature of approximately 88-114°C under vacuum.[2]
-
Fraction 2 (Intermediate for Isomerization): As the temperature rises, a fraction enriched in cis-aMCA may be collected. This can be set aside for acid-catalyzed isomerization.
-
Fraction 3 (Main Product): Collect the main product fraction of α-Methylcinnamaldehyde at a head temperature of approximately 142-170°C under vacuum.[2]
-
Residue: Leave a small amount of residue in the distillation flask to prevent distilling to dryness.
-
-
Shutdown:
Protocol 2: Acid-Catalyzed Isomerization of cis-aMCA to trans-aMCA
Objective: To convert the undesired cis-isomer of aMCA into the desired trans-isomer.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fractions from distillation that are enriched in cis-aMCA.
-
Add a suitable solvent, such as toluene, if necessary.
-
-
Procedure:
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the mixture to a moderate temperature (e.g., 50-80°C) and stir for a period of 1-3 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC to observe the conversion of the cis to the trans peak.
-
-
Workup:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting material can be repurified by vacuum fractional distillation as described in Protocol 1.
-
Protocol 3: HPLC Purity Analysis of α-Methylcinnamaldehyde
Objective: To determine the purity and isomer ratio of aMCA samples.
Methodology:
-
Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid modifier, such as 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the aMCA sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the cis- and trans-isomers of aMCA and any impurities based on their retention times (if standards are available).
-
Calculate the relative percentage of each component based on the peak areas.
-
Visualized Workflows
Caption: Workflow for the purification of crude α-Methylcinnamaldehyde.
Caption: Troubleshooting decision tree for aMCA purification.
References
- 1. CN105085213A - Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google Patents [patents.google.com]
- 2. CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents [patents.google.com]
- 3. Separation of alpha-Methyl cinnamaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of α-Methylcinnamaldehyde in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with α-Methylcinnamaldehyde during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Methylcinnamaldehyde and why is its solubility a concern in assays?
A1: α-Methylcinnamaldehyde is a natural organic compound found in the essential oil of cinnamon. It is a viscous, yellow liquid with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays, such as cell culture experiments. Its hydrophobic nature can lead to precipitation in assay media, resulting in inaccurate and non-reproducible results.
Q2: What are the common solvents for dissolving α-Methylcinnamaldehyde?
A2: α-Methylcinnamaldehyde is practically insoluble in water but soluble in organic solvents. The most commonly used solvent for preparing stock solutions for biological assays is dimethyl sulfoxide (B87167) (DMSO). Ethanol, fixed oils, and propylene (B89431) glycol are also effective solvents.[1]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q4: My α-Methylcinnamaldehyde precipitates when I add the stock solution to my cell culture medium. What can I do?
A4: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Reduce the stock solution concentration: Preparing a less concentrated stock solution in DMSO can prevent precipitation upon dilution.
-
Pre-warm the media: Adding the stock solution to media pre-warmed to 37°C can improve solubility.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in pre-warmed media.
-
Increase the final volume: Diluting the stock solution into a larger volume of media will lower the final concentration and may keep it below its solubility limit.
-
Add the stock solution slowly while vortexing: This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Q5: Can I use surfactants or other agents to improve the solubility of α-Methylcinnamaldehyde in my assay?
A5: Yes, non-ionic surfactants like Tween 80 (Polysorbate 80) can be used to create a stable dispersion of hydrophobic compounds in aqueous media. Another approach is to use a carrier protein, such as bovine serum albumin (BSA), which can bind to hydrophobic molecules and increase their apparent solubility. However, it is important to test the effect of these agents on your specific assay, as they can have biological activity of their own.
Troubleshooting Guides
Issue 1: Immediate Precipitation of α-Methylcinnamaldehyde in Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of α-Methylcinnamaldehyde exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into an aqueous environment causes the compound to precipitate before it can be properly dispersed. | Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) culture media before the final dilution. Add the stock solution dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of α-Methylcinnamaldehyde decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%. |
Issue 2: Compound Precipitation Over Time in Long-Term Assays
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including α-Methylcinnamaldehyde, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | α-Methylcinnamaldehyde may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. Consider using a simpler buffer system for short-term assays if compatible with your cells. |
| Compound Instability | The compound may degrade over time, and the degradation products may be less soluble. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. |
Quantitative Data Summary
Table 1: Solubility of α-Methylcinnamaldehyde in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [2] |
| Alcohol | Soluble | [1] |
| Fixed Oils | Soluble | [1] |
| Propylene Glycol | Soluble | [1] |
| DMSO | Soluble | Inferred from common use |
Table 2: Reported In Vitro Bioactivity of Cinnamaldehyde and its Analogs
| Compound | Assay | Cell Line/Organism | Effective Concentration | Reference |
| Cinnamaldehyde | Anti-proliferative | A375 human melanoma cells | IC50 in low micromolar range | |
| α-Methylcinnamaldehyde | Biofilm Inhibition | Candida albicans | >90% inhibition at 50 µg/mL | [3] |
| trans-4-Methylcinnamaldehyde | Biofilm Inhibition | Candida albicans | >90% inhibition at 50 µg/mL | [3] |
| Cinnamaldehyde | Antibacterial (MIC) | Escherichia coli | 100 µg/mL | |
| Cinnamaldehyde | Antibacterial (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 400 µg/mL |
Experimental Protocols
Detailed Methodology for Preparing α-Methylcinnamaldehyde for a Cytotoxicity Assay
This protocol provides a general guideline for preparing α-Methylcinnamaldehyde solutions for a typical in vitro cytotoxicity assay (e.g., MTT, XTT).
Materials:
-
α-Methylcinnamaldehyde
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM in DMSO):
-
Calculate the required mass of α-Methylcinnamaldehyde to prepare the desired volume and concentration of the stock solution.
-
In a sterile microcentrifuge tube, dissolve the weighed α-Methylcinnamaldehyde in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution in Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize the risk of precipitation, first, create an intermediate dilution of your high-concentration stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 µM, you could prepare a 1 mM intermediate solution.
-
Add the required volume of the 100 mM stock solution to a tube containing pre-warmed medium and immediately vortex gently.
-
-
Prepare Final Working Concentrations:
-
Perform serial dilutions from your intermediate solution in pre-warmed complete culture medium to achieve your final desired concentrations for the assay.
-
Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to the cells (ideally ≤ 0.1%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without α-Methylcinnamaldehyde) to the culture medium, ensuring the final DMSO concentration matches that of the experimental wells.
-
Visualizations
Signaling Pathways Modulated by Cinnamaldehyde (Parent Compound)
Caption: Potential signaling pathways affected by cinnamaldehyde.
Experimental Workflow for Overcoming Solubility Issues
Caption: Recommended workflow for preparing α-Methylcinnamaldehyde solutions for assays.
References
- 1. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of alpha-Methylcinnamaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of α-Methylcinnamaldehyde to prevent its polymerization and degradation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
Issue: Observed Changes in α-Methylcinnamaldehyde Appearance or Viscosity
If you notice that your α-Methylcinnamaldehyde sample has become viscous, cloudy, or solidified, it is likely that polymerization or degradation has occurred.
dot
Caption: Troubleshooting workflow for α-Methylcinnamaldehyde polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for α-Methylcinnamaldehyde?
A1: To minimize degradation and polymerization, α-Methylcinnamaldehyde should be stored in a cool, dry, and dark place. The recommended temperature is between 2-8°C.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent oxidation.[2] The container should be tightly sealed.
Q2: What is the expected shelf life of α-Methylcinnamaldehyde?
A2: When stored under the recommended conditions, α-Methylcinnamaldehyde has a shelf life of 24 months or longer.[2] However, the actual stability can be affected by the specific storage conditions and the presence of contaminants.
Q3: Can I use α-Methylcinnamaldehyde that has started to show signs of polymerization?
A3: It is not recommended to use α-Methylcinnamaldehyde that has become viscous or solidified in applications where high purity is critical, as the presence of polymers and degradation byproducts can interfere with reactions and lead to inconsistent results. For less sensitive applications, purification by vacuum distillation may be an option.
Q4: What are the primary causes of α-Methylcinnamaldehyde polymerization?
A4: The polymerization of aldehydes like α-Methylcinnamaldehyde can be initiated by several factors, including exposure to heat, light, and air (oxygen). The presence of acidic or basic impurities can also catalyze polymerization reactions.
Q5: What types of inhibitors can be used to prevent polymerization?
A5: Phenolic antioxidants are commonly used to inhibit the polymerization of aldehydes. These include Butylated Hydroxytoluene (BHT), hydroquinone (B1673460), and 4-methoxyphenol (B1676288).[3] For some aldehydes, a combination of a phenolic compound and an amine, such as pyridine, has been shown to be effective.[3]
Q6: At what concentration should I use a polymerization inhibitor?
A6: A typical concentration for phenolic antioxidants like BHT or hydroquinone is in the range of 100-200 ppm. For a combination of 4-methoxyphenol and pyridine, a concentration of 500 to 2000 ppm has been suggested for stabilizing certain aldehydes.[3] The optimal concentration can depend on the specific storage conditions and the desired shelf life.
Quantitative Data Summary
| Parameter | Recommended Condition/Concentration | Reference |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Inert gas (e.g., Nitrogen) | [2] |
| Shelf Life | ≥ 24 months (if stored properly) | [2] |
| Inhibitor Concentration (Phenolic) | 100 - 200 ppm | |
| Inhibitor Concentration (Phenolic/Amine Mixture) | 500 - 2000 ppm | [3] |
Experimental Protocols
Protocol 1: Stability Testing of α-Methylcinnamaldehyde
This protocol outlines a method for conducting an accelerated stability study of α-Methylcinnamaldehyde to evaluate its stability under various conditions.
dot
Caption: Workflow for α-Methylcinnamaldehyde stability testing.
Methodology:
-
Sample Preparation:
-
Divide a fresh batch of high-purity α-Methylcinnamaldehyde into several amber glass vials.
-
Prepare three sets of samples: a control group with no inhibitor, a group with Butylated Hydroxytoluene (BHT) at a concentration of 100-200 ppm, and a group with hydroquinone at a concentration of 100-200 ppm.
-
Blanket the headspace of each vial with nitrogen before sealing to minimize exposure to oxygen.
-
-
Storage Conditions:
-
Accelerated Stability: Store one set of samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity (RH).[2][4]
-
Photostability: Expose another set of samples to a controlled light source (e.g., UV/Vis lamp) at 25°C ± 2°C.
-
Real-Time Stability: Store a third set of samples under recommended long-term storage conditions (25°C ± 2°C and 60% ± 5% RH) as a control.[2]
-
-
Time Points for Analysis:
-
Analyze the samples at initial (T=0) and subsequent time points, for example, 1, 3, and 6 months for the accelerated study.
-
-
Analytical Methods:
-
Visual Inspection: At each time point, visually inspect the samples for any changes in color, clarity, and viscosity.
-
Chromatographic Analysis (HPLC or GC): Use a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the purity and assay of α-Methylcinnamaldehyde. A decrease in the main peak area and the appearance of new peaks can indicate degradation.
-
Spectroscopic Analysis (FTIR or NMR): Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the formation of polymeric chains or other degradation products.[5]
-
-
Data Evaluation:
-
Plot the concentration of α-Methylcinnamaldehyde as a function of time for each storage condition and inhibitor.
-
Compare the degradation rates between the control and inhibitor-containing samples to assess the effectiveness of the antioxidants.
-
Based on the data, determine the optimal storage conditions and the most effective inhibitor for preventing polymerization.
-
Protocol 2: Quantification of α-Methylcinnamaldehyde and its Degradation Products by HPLC
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of water and acetonitrile.
-
Detection: UV detection at a wavelength where α-Methylcinnamaldehyde has maximum absorbance.
-
Standard Preparation: Prepare a stock solution of high-purity α-Methylcinnamaldehyde in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the stability samples with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Use the peak area from the chromatograms and the calibration curve to calculate the concentration of α-Methylcinnamaldehyde in each sample. The appearance and increase of other peaks will indicate the formation of degradation products.
References
- 1. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability [cuiguai.cn]
- 3. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 5. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of alpha-Methylcinnamaldehyde and Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of alpha-Methylcinnamaldehyde (B80893) and its parent compound, cinnamaldehyde (B126680). The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in drug discovery and development.
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, is a well-documented molecule with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its derivative, this compound, is also of significant interest due to its potential for modified or enhanced biological effects. This guide aims to juxtapose the available experimental data for these two compounds to aid in the evaluation of their therapeutic potential.
Quantitative Comparison of Biological Activities
The following table summarizes the quantitative data on the biological activities of this compound and cinnamaldehyde. It is important to note that a direct comparison is limited by the availability of studies that have tested both compounds under identical experimental conditions.
| Biological Activity | Assay | Organism/Cell Line | This compound | Cinnamaldehyde | Reference(s) |
| Antifungal Activity | Minimum Inhibitory Concentration (MIC) | Candida albicans | ≥ 200 µg/mL | Not specified in direct comparison | [1] |
| Biofilm Inhibition (>90%) | Candida albicans DAY185 | 50 µg/mL | 150 µg/mL | [1] | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Escherichia coli | No data available | 780 - 3120 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | No data available | 100 µg/mL | [3] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition (IC50) | RAW 264.7 Macrophages | No data available | 55 ± 9 µM (7.3 ± 1.2 µg/mL) | [4] |
| Anticancer Activity | Cell Viability (IC50) | Human Melanoma (A375) | No data available | ~31.06 µM (72h) | [5] |
| Cell Viability (IC50) | Human Breast Cancer (MCF-7) | No data available | 58 µg/mL (24h), 140 µg/mL (48h) | [6] | |
| Cell Viability (IC50) | Human Colon Cancer (HCT 116) | No data available | IC50 at 10 µg/mL | [7] | |
| Cell Viability (IC50) | Human Prostate Cancer (PC3) | No data available | ~73 µg/mL | [8] | |
| Cell Viability (IC50) | Human Glioblastoma (U87MG) | No data available | 11.6 µg/mL | [9] |
Note: The lack of quantitative data for this compound in several key biological assays highlights an area for future research to enable a more comprehensive comparison.
Experimental Protocols
Candida albicans Biofilm Inhibition Assay
This protocol is adapted from the methodology described in the study by Rajasekharan et al. (2020).[1]
Objective: To determine the concentration of a compound required to inhibit the formation of Candida albicans biofilms.
Materials:
-
Candida albicans strains (e.g., DAY185, ATCC 10231)
-
RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
Test compounds (this compound, Cinnamaldehyde) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture C. albicans overnight in yeast extract-peptone-dextrose (YPD) medium at 30°C. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium to a final concentration of 1 x 106 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compounds in RPMI-1640 medium in the 96-well plate.
-
Incubation: Add 100 µL of the prepared C. albicans inoculum to each well containing 100 µL of the serially diluted compounds. Include appropriate controls (cells with no compound and medium only).
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification: After incubation, carefully remove the planktonic cells by washing the wells with PBS. The biofilm biomass can be quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measures metabolic activity.
-
Data Analysis: Determine the percentage of biofilm inhibition for each compound concentration compared to the untreated control. The concentration that results in >90% inhibition is reported.
Experimental workflow for the Candida albicans biofilm inhibition assay.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This protocol is based on the methodology used to assess the anti-inflammatory activity of cinnamaldehyde.[4]
Objective: To measure the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways
Cinnamaldehyde's Putative Anti-inflammatory Signaling Pathway
Cinnamaldehyde has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. Cinnamaldehyde can interfere with these signaling cascades, resulting in a dampened inflammatory response.
Cinnamaldehyde's inhibitory effect on NF-κB and MAPK signaling pathways.
Conclusion
The available data suggests that both this compound and cinnamaldehyde possess noteworthy biological activities. This compound demonstrates superior efficacy in inhibiting Candida albicans biofilm formation at lower concentrations compared to cinnamaldehyde. Conversely, a substantial body of evidence supports the broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities of cinnamaldehyde.
A significant gap in the literature exists regarding the quantitative biological activities of this compound. Further research is warranted to perform head-to-head comparisons of these two compounds across a wider range of biological assays. Such studies will be crucial for elucidating the structure-activity relationship and for guiding the development of cinnamaldehyde-based derivatives with improved therapeutic profiles. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into these promising natural compounds.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of alpha-substituted cinnamaldehyde derivatives
A Comparative Analysis of Alpha-Substituted Cinnamaldehyde (B126680) Derivatives: Biological Activity and Mechanistic Insights
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, is an α,β-unsaturated aldehyde renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure of cinnamaldehyde, featuring a reactive α,β-unsaturated carbonyl group, serves as a versatile scaffold for chemical modification to enhance its therapeutic potential.[3] This guide focuses on alpha-substituted cinnamaldehyde derivatives, where modifications at the α-position of the propenal backbone can significantly influence the compound's stability, electrophilicity, and ultimately, its biological efficacy. We present a comparative analysis of key alpha-substituted derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform researchers and drug development professionals.
Comparative Biological Activity
The introduction of different substituents at the alpha-position of cinnamaldehyde modulates its biological activity. Halogenation, for instance, has been shown to enhance the antimicrobial and anticancer properties of the parent compound. The following table summarizes key quantitative data from various studies, highlighting the impact of alpha-substitution on the biological performance of cinnamaldehyde derivatives.
| Derivative | α-Substituent | Biological Activity | Assay | Target Organism/Cell Line | Quantitative Metric (e.g., MIC, IC50) | Reference |
| α-Bromocinnamaldehyde | -Br | Antibacterial | Broth Microdilution | Escherichia coli | MIC: 40 µg/mL, MBC: 80 µg/mL | [4] |
| Anticancer | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 (Monophenolase): 0.075 mM | [5] | ||
| IC50 (Diphenolase): 0.049 mM | [5] | |||||
| α-Chlorocinnamaldehyde | -Cl | Anticancer | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 (Monophenolase): 0.140 mM | [5] |
| IC50 (Diphenolase): 0.110 mM | [5] | |||||
| α-Methylcinnamaldehyde | -CH3 | Antifungal (Biofilm) | Biofilm Inhibition Assay | Candida albicans | >90% inhibition at 50 µg/mL | [6] |
| Antifungal (Planktonic) | Broth Microdilution | Candida albicans | MIC: ≥ 200 µg/mL | [6] |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of bioactive compounds. Below are protocols for key assays cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial culture, alpha-substituted cinnamaldehyde derivatives, positive control antibiotic, spectrophotometer.[1]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
-
MTT Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cancer cell line (e.g., HepG2), complete culture medium (e.g., DMEM with 10% FBS), alpha-substituted cinnamaldehyde derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.[8]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treat the cells with various concentrations of the cinnamaldehyde derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[8]
-
Signaling Pathways and Mechanisms of Action
Alpha-substituted cinnamaldehyde derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer and anti-inflammatory activities are often attributed to their ability to induce apoptosis and inhibit pro-inflammatory mediators.
Anticancer Signaling Pathway
Cinnamaldehyde and its derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. They can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of caspases.[9]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of cinnamaldehyde derivatives are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. By suppressing these pathways, the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is reduced.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of alpha-substituted cinnamaldehyde derivatives.
Conclusion
Alpha-substituted cinnamaldehyde derivatives represent a promising class of bioactive compounds with tunable properties. The introduction of substituents at the alpha-position, particularly halogens, can significantly enhance their antimicrobial and anticancer activities compared to the parent molecule. The data and protocols presented in this guide offer a framework for the comparative evaluation of these derivatives. Further research focusing on a systematic analysis of a wider range of alpha-substituents under standardized assay conditions is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli | PLOS One [journals.plos.org]
- 5. alpha-Bromocinnamaldehyde | 33603-90-6 | Benchchem [benchchem.com]
- 6. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Tyrosinase Inhibitory Effect of alpha-Methylcinnamaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosinase inhibitory efficacy of alpha-Methylcinnamaldehyde against established inhibitors, kojic acid and arbutin. The information presented herein is supported by experimental data from published research, offering a valuable resource for those involved in the discovery and development of novel depigmenting agents.
Comparative Analysis of Tyrosinase Inhibition
This compound has been identified as a reversible inhibitor of mushroom tyrosinase, demonstrating activity against both the monophenolase and diphenolase functions of the enzyme.[1][2][3] Its inhibitory potential is compared with the well-characterized tyrosinase inhibitors, kojic acid and arbutin.
Enzymatic Inhibition Data
The half-maximal inhibitory concentration (IC50) values for this compound and the reference compounds against mushroom tyrosinase are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound | Tyrosinase Activity | IC50 (mM) |
| This compound | Monophenolase | 0.440[1][2][3] |
| Diphenolase | 0.450[1][2][3] | |
| Kojic Acid | Monophenolase & Diphenolase | ~0.0306 - 0.121[4][5] |
| Arbutin (β-arbutin) | Monophenolase | 0.9[6] |
| Diphenolase | 0.7[6] |
Cellular Efficacy in Melanoma Cell Lines
It is important to note that the following data pertains to cinnamaldehyde (B126680) and is used as a proxy to hypothesize the potential effects of this compound due to their structural similarity. Further experimental validation on this compound is required.
Hypothetical Cellular Inhibition Data (based on Cinnamaldehyde)
| Compound | Concentration (µg/mL) | Melanin (B1238610) Content Reduction (%) | Cellular Tyrosinase Activity Reduction (%) |
| Cinnamaldehyde | 1.0 | Significant Inhibition | Significant Inhibition |
| 2.0 | Dose-dependent Inhibition | Dose-dependent Inhibition | |
| 2.5 | Dose-dependent Inhibition | Dose-dependent Inhibition |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This assay is a widely used in vitro method to screen for tyrosinase inhibitors.
-
Reagents:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate (B84403) buffer, pH 6.8)
-
L-DOPA (10 mM in phosphate buffer, pH 6.8)
-
Test compound (this compound, Kojic Acid, Arbutin) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Phosphate Buffer (0.1 M, pH 6.8)
-
-
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome (B613829).
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (vehicle).
-
The IC50 value is determined from the dose-response curve.
-
Cell-Based Melanin Content and Tyrosinase Activity Assay (B16F10 Melanoma Cells)
This assay provides a more biologically relevant assessment of a compound's anti-melanogenic potential.
-
Cell Culture:
-
B16F10 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence or absence of a melanogenesis stimulator, such as alpha-melanocyte-stimulating hormone (α-MSH).
-
-
Melanin Content Measurement:
-
After a designated incubation period (e.g., 72 hours), the cells are washed and lysed.
-
The melanin in the cell lysate is solubilized (e.g., using NaOH and heat).
-
The absorbance of the solubilized melanin is measured at approximately 405 nm.
-
The melanin content is normalized to the total protein concentration of the cell lysate.
-
-
Cellular Tyrosinase Activity Measurement:
-
After treatment, cells are lysed.
-
The cell lysate is incubated with L-DOPA.
-
The rate of dopachrome formation is measured by monitoring the absorbance at 475 nm.
-
The cellular tyrosinase activity is normalized to the total protein concentration.
-
Visualizing the Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for evaluating tyrosinase inhibitors.
Caption: Workflow for Tyrosinase Inhibitor Validation.
Proposed Signaling Pathway for Melanogenesis Inhibition
Based on studies of the closely related compound cinnamaldehyde, it is hypothesized that this compound may inhibit melanogenesis by downregulating the cAMP/PKA/CREB/MITF signaling pathway. This pathway is a critical regulator of the expression of key melanogenic enzymes, including tyrosinase.
Caption: Proposed Mechanism of Melanogenesis Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of matsutake mushroom scent compounds on tyrosinase and murine B16-F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocatechuic Aldehyde Inhibits α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells via PKA/CREB-Associated MITF Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of alpha-Methylcinnamaldehyde and Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of alpha-Methylcinnamaldehyde with commercially available antifungal agents. The data presented is compiled from various in-vitro studies to offer an objective overview for research and development purposes.
Quantitative Comparison of Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of this compound and commercial antifungal agents against common fungal pathogens, Candida albicans and Aspergillus niger.
Note on Data for Aspergillus niger : Direct experimental data for the MIC and MFC of this compound against Aspergillus niger was not available in the reviewed literature. The data presented for this compound against Aspergillus niger is based on the values reported for its parent compound, cinnamaldehyde (B126680), and should be considered as a proxy. Further research is required to establish the precise antifungal activity of this compound against this specific fungal species.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Candida albicans | ≥ 200[1] | Not Reported |
| Candida spp. (average of 3 species) | 317[2] | Not Reported | |
| Aspergillus niger (as cinnamaldehyde) | 40[3][4] | Not Reported | |
| Fluconazole | Candida albicans | 0.063 - 1[5] | Not Reported |
| Aspergillus niger | Not Reported | Not Reported | |
| Amphotericin B | Candida albicans | Not Reported | Not Reported |
| Aspergillus niger | Not Reported | Not Reported | |
| Nystatin | Candida albicans | 0.032 - 1[5] | Not Reported |
| Aspergillus niger | Not Reported | Not Reported | |
| Cinnamaldehyde | Candida albicans | 0.26[6] | Not Reported |
| Aspergillus fumigatus | 40 - 80[7] | Not Reported | |
| Aspergillus flavus | 65[6][8] | Not Reported |
Experimental Protocols
The determination of MIC and MFC values is crucial for assessing the efficacy of antifungal compounds. The Broth Microdilution Method is a standardized protocol widely used for this purpose.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from established guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp. and Potato Dextrose Agar for Aspergillus spp.) at a suitable temperature (e.g., 35°C for Candida and 25-30°C for Aspergillus) until sufficient growth is achieved.
- A suspension of fungal spores or cells is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell or spore concentration. This suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the antifungal agent (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a liquid culture medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS). Each well will contain a different concentration of the antifungal agent.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- Control wells are included: a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only).
- The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours for Candida and 48-72 hours for Aspergillus).
4. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth.
5. Determination of Minimum Fungicidal Concentration (MFC):
- To determine the MFC, a small aliquot from the wells showing no visible growth (at and above the MIC) is sub-cultured onto an agar plate that does not contain the antifungal agent.
- The plates are incubated to allow for the growth of any surviving fungal cells.
- The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.
Proposed Mechanisms of Action
The precise molecular targets of this compound are still under investigation, with several potential mechanisms of action proposed based on studies of cinnamaldehyde and its derivatives.
Inhibition of Ergosterol (B1671047) Biosynthesis
One of the primary proposed mechanisms is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and function. Azole antifungal agents, a major class of commercial antifungals, also target this pathway.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
Disruption of the Tricarboxylic Acid (TCA) Cycle and Protein Metabolism
Recent studies on cinnamaldehyde suggest an alternative mechanism of action in certain fungi, such as Aspergillus fumigatus. This involves the disruption of central metabolic processes, including the Tricarboxylic Acid (TCA) cycle and protein synthesis. This multi-target effect could contribute to its potent antifungal activity.[7]
Caption: Disruption of TCA cycle and protein synthesis.
Inhibition of Cell Wall Synthesis
Another potential mechanism involves the inhibition of key enzymes responsible for fungal cell wall synthesis, such as β-(1,3)-glucan synthase and chitin (B13524) synthase. The fungal cell wall is a rigid outer layer essential for maintaining cell shape and protecting against osmotic stress. Its disruption can lead to cell lysis and death.
Caption: Inhibition of fungal cell wall synthesis enzymes.
Conclusion
This compound demonstrates notable antifungal activity against Candida species. While direct comparative data against Aspergillus niger is limited, its parent compound, cinnamaldehyde, shows promising efficacy. The multifaceted proposed mechanisms of action, potentially targeting the cell membrane, central metabolism, and cell wall synthesis, suggest a broad-spectrum potential that warrants further investigation. For research and drug development professionals, this compound represents a compelling natural compound for the development of novel antifungal therapies, particularly in the context of emerging resistance to conventional agents. Further in-vivo studies are essential to validate these in-vitro findings and to fully elucidate its therapeutic potential.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cinnamaldehyde, a Promising Natural Preservative Against Aspergillus flavus [frontiersin.org]
- 8. Cinnamaldehyde, a Promising Natural Preservative Against Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of alpha-Methylcinnamaldehyde in Biofilm Inhibition: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of alpha-Methylcinnamaldehyde and other prominent biofilm inhibitors. This document provides a meticulous examination of quantitative data, experimental protocols, and the underlying signaling pathways involved in biofilm disruption.
The escalating challenge of biofilm-associated infections necessitates the exploration of novel and effective inhibitory agents. Among the promising candidates, this compound, a derivative of cinnamaldehyde (B126680), has demonstrated significant potential in disrupting the intricate architecture of bacterial and fungal biofilms. This guide offers an objective comparison of its performance against other well-documented natural biofilm inhibitors, namely quercetin, eugenol (B1671780), and reserpine, supported by experimental data from various scientific studies.
Quantitative Efficacy at a Glance: A Comparative Data Summary
To facilitate a clear and concise comparison, the following tables summarize the quantitative data on the biofilm inhibitory concentrations of this compound and its counterparts against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) against Planktonic Cells
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | ≥ 200 | |
| This compound | Vibrio parahaemolyticus | > 500 | [1] |
| Quercetin | Vibrio parahaemolyticus | 220 | [2] |
| Quercetin | Pseudomonas aeruginosa | 158 | [3] |
| Quercetin | Methicillin-resistant Staphylococcus aureus (MRSA) | 176 | [3] |
| Eugenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3125 - 100 | [4] |
| Reserpine | Staphylococcus aureus | Not specified | [5][6] |
Table 2: Biofilm Inhibition Data
| Compound | Target Microorganism | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| This compound | Candida albicans DAY185 | 50 | > 90 | [7] |
| This compound | Candida albicans ATCC 10231 | 50 | > 95 | [7] |
| Quercetin | Staphylococcus epidermidis ATCC 35984 | 250 | ≥ 90 | [8] |
| Quercetin | Staphylococcus epidermidis ATCC 35984 | 500 | ≥ 95 | [8] |
| Quercetin | Pseudomonas aeruginosa | 79 (1/2 MIC) | 48 | [3] |
| Quercetin | Methicillin-resistant Staphylococcus aureus (MRSA) | 88 (1/2 MIC) | 53 | [3] |
| Eugenol | Pseudomonas aeruginosa | 50 µmol/L | 32 (on glass) | [9] |
| Eugenol | Pseudomonas aeruginosa | 50 µmol/L | 54 (on catheter) | [9] |
| Reserpine | Staphylococcus aureus | ½ x MIC | 72.7 (eradication) | [5] |
Delving into the "How": Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of these biofilm inhibitors.
Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This widely used method quantifies the ability of a compound to inhibit the formation of biofilms.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), RPMI-1640)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695) for solubilization
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism in the appropriate growth medium. Dilute the culture to a standardized cell density (e.g., 1 x 10^6 cells/mL).
-
Plate Setup:
-
Add 100 µL of the standardized inoculum to each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a negative control (medium only).
-
-
Incubation: Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C) without agitation.
-
Washing: Carefully discard the planktonic (free-floating) cells by inverting the plate. Wash the wells gently with PBS to remove any remaining non-adherent cells. Repeat the washing step two to three times.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][3]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with distilled water to remove excess stain.
-
Solubilization: Air-dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[3]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) Determination
This assay determines the minimum concentration of a compound required to inhibit biofilm formation.
Procedure: The experimental setup is similar to the Biofilm Formation Inhibition Assay. The MBIC is defined as the lowest concentration of the test compound that results in a significant inhibition of biofilm formation (e.g., ≥90%) compared to the untreated control.[10]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a deeper understanding of the processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by many biofilm inhibitors and a typical experimental workflow.
Caption: Quorum Sensing Inhibition Pathway.
Caption: Biofilm Inhibition Assay Workflow.
Concluding Remarks
The presented data underscores the potent anti-biofilm properties of this compound, particularly against Candida albicans. Its efficacy, comparable and in some cases superior to other natural inhibitors, positions it as a strong candidate for further investigation in the development of novel anti-biofilm therapeutics. The detailed protocols and visual aids provided in this guide are intended to support and streamline future research in this critical area. The primary mechanism of action for many of these natural compounds, including cinnamaldehyde derivatives, is believed to be the disruption of quorum sensing, a key cell-to-cell communication system that regulates biofilm formation and virulence. By interfering with these signaling pathways, these compounds can effectively prevent the establishment and maturation of biofilms.
References
- 1. escholarship.org [escholarship.org]
- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reserpine attenuates biofilm formation and virulence of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced inhibition of Pseudomonas aeruginosa virulence factor production and biofilm development by sublethal concentrations of eugenol and phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Analysis of α-Methylcinnamaldehyde Reduction Products
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of α,β-unsaturated aldehydes is a critical transformation in organic synthesis, enabling access to chiral building blocks for pharmaceuticals, fragrances, and other fine chemicals. α-Methylcinnamaldehyde serves as a key substrate in this context, with its reduction products possessing significant commercial and research value. This guide provides a comparative analysis of different methodologies for the reduction of α-methylcinnamaldehyde, focusing on the stereochemical outcomes of the resulting products. Experimental data is presented to objectively compare the performance of various enzymatic and chemical reduction techniques.
Comparison of Reduction Methodologies
The reduction of α-methylcinnamaldehyde can proceed via two main pathways: reduction of the carbon-carbon double bond to yield α-methyldihydrocinnamaldehyde, or reduction of the aldehyde functionality to produce α-methylcinnamyl alcohol. The choice of reducing agent and reaction conditions dictates the chemoselectivity and, crucially, the stereoselectivity of the transformation.
Enzymatic Reduction of the C=C Double Bond
Biocatalysis using ene-reductases has emerged as a powerful tool for the asymmetric reduction of the C=C bond in α-methylcinnamaldehyde, affording chiral α-methyldihydrocinnamaldehyde with high enantiomeric excess (e.e.). These enzymes exhibit remarkable stereoselectivity, producing either the (R)- or (S)-enantiomer depending on the specific enzyme used.
| Enzyme | Source Organism | Product Enantiomer | Enantiomeric Excess (e.e.) |
| YqjM | Bacillus subtilis | (R) | up to 53%[1] |
| OPR1 | Tomato (Lycopersicon esculentum) | (R) | up to 53%[1] |
| OPR3 | Tomato (Lycopersicon esculentum) | (S) | up to 97%[1] |
| NCR | Zymomonas mobilis | (S) | up to 97%[1] |
| OYE 1-3 | Saccharomyces cerevisiae (Baker's Yeast) | (S) | up to 97%[1] |
Table 1: Enantioselective bioreduction of α-methylcinnamaldehyde to α-methyldihydrocinnamaldehyde.
The stereochemical outcome for some enzymes, such as NCR and OYEs 1-3, was previously misreported as producing the (R)-enantiomer but has been unambiguously corrected to yield the (S)-enantiomer.[1] This highlights the importance of rigorous stereochemical analysis in biocatalysis.
Chemical Reduction of the Aldehyde Group
Traditional chemical reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly employed for the reduction of the aldehyde functionality to the corresponding alcohol. In the case of α,β-unsaturated aldehydes like α-methylcinnamaldehyde, NaBH₄ typically exhibits high chemoselectivity for the 1,2-reduction of the carbonyl group, leaving the C=C double bond intact. However, the stereoselectivity of this reduction in creating a new stereocenter at the alcohol carbon is often low, leading to a racemic or near-racemic mixture of diastereomers.
| Reducing Agent | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) |
| Sodium Borohydride (NaBH₄) | α-Methylcinnamyl alcohol | Not specified in searches; typically near 1:1 | 0% (racemic) |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | α-Methylcinnamyl alcohol or α-Methyldihydrocinnamyl alcohol | Dependent on catalyst and conditions | Typically low unless a chiral catalyst is used |
Table 2: Stereochemical outcome of the chemical reduction of α-methylcinnamaldehyde.
While standard NaBH₄ reduction yields a racemic mixture of α-methylcinnamyl alcohol, the use of chiral catalysts in asymmetric hydrogenation can, in principle, afford enantioenriched products. However, specific data on the enantioselective catalytic hydrogenation of α-methylcinnamaldehyde to the corresponding unsaturated alcohol with high e.e. is not extensively detailed in the provided search results. The primary focus in the literature for catalytic hydrogenation of cinnamaldehyde (B126680) derivatives is often on achieving high chemoselectivity for the unsaturated alcohol over the saturated aldehyde or fully saturated alcohol.
Experimental Protocols
General Procedure for Enzymatic Reduction
A general protocol for the bioreduction of α-methylcinnamaldehyde using an ene-reductase involves the following steps:
-
Enzyme and Cofactor Preparation: A solution of the purified ene-reductase is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5). A nicotinamide (B372718) cofactor, typically NADPH or a regeneration system, is added to the reaction mixture.
-
Substrate Addition: α-Methylcinnamaldehyde is added to the enzyme/cofactor solution. The use of a co-solvent such as tert-butyl methyl ether may be employed to improve substrate solubility and enhance stereoselectivity.
-
Reaction: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Work-up and Analysis: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The conversion and enantiomeric excess of the resulting α-methyldihydrocinnamaldehyde are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
General Procedure for Sodium Borohydride Reduction
A typical laboratory-scale procedure for the reduction of α-methylcinnamaldehyde with sodium borohydride is as follows:
-
Dissolution of Substrate: α-Methylcinnamaldehyde is dissolved in a protic solvent, commonly methanol (B129727) or ethanol.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction: The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product, α-methylcinnamyl alcohol, is then extracted with an organic solvent.
-
Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio can be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: Reaction pathways for the reduction of α-methylcinnamaldehyde.
Caption: Generalized experimental workflows for enzymatic and chemical reductions.
Conclusion
The stereochemical outcome of α-methylcinnamaldehyde reduction is highly dependent on the chosen methodology. For the synthesis of enantioenriched α-methyldihydrocinnamaldehyde, enzymatic reduction using ene-reductases offers a superior approach, providing access to both (R)- and (S)-enantiomers with high enantiomeric excess. In contrast, the reduction of the aldehyde functionality to α-methylcinnamyl alcohol using common chemical reagents like sodium borohydride typically results in a racemic mixture. While asymmetric catalytic hydrogenation presents a potential route to chiral α-methylcinnamyl alcohols, further research and development are needed to achieve high stereoselectivity for this specific substrate. The choice of the reduction method should, therefore, be guided by the desired product and the required stereochemical purity.
References
A Comparative Analysis of α-Methylcinnamaldehyde and α-Bromocinnamaldehyde as Microbial Inhibitors
For Immediate Release
[City, State] – [Date] – This guide provides a detailed comparison of the inhibitory activities of two cinnamaldehyde (B126680) derivatives, α-Methylcinnamaldehyde and α-bromocinnamaldehyde, against pathogenic microbes. The following information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.
Executive Summary
α-Methylcinnamaldehyde and α-bromocinnamaldehyde, both structural analogs of cinnamaldehyde, exhibit distinct and potent inhibitory profiles against different microbial pathogens. Experimental data reveals that α-Methylcinnamaldehyde is a highly effective inhibitor of biofilm formation in the opportunistic fungus Candida albicans, whereas α-bromocinnamaldehyde demonstrates robust bactericidal activity against the Gram-negative bacterium Escherichia coli, including its persistent forms. This guide synthesizes the available quantitative data, outlines the experimental methodologies used to determine their efficacy, and illustrates the proposed mechanisms of action.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory activities of α-Methylcinnamaldehyde and α-bromocinnamaldehyde have been quantified against different microbial species. The following table summarizes the key findings from independent studies.
| Compound | Target Organism | Assay Type | Concentration | Effect |
| α-Methylcinnamaldehyde | Candida albicans (DAY185 & ATCC 10231) | Biofilm Inhibition | 50 µg/mL | >90% inhibition of biofilm formation[1] |
| Candida albicans (DAY185 & ATCC 10231) | Minimum Inhibitory Concentration (MIC) | ≥ 200 µg/mL | Planktonic cell growth inhibition[1] | |
| Escherichia coli (MG1655) | Bactericidal Activity | Not Specified | No bactericidal activity observed at any tested concentration[2][3] | |
| α-Bromocinnamaldehyde | Escherichia coli (MG1655) | Minimum Inhibitory Concentration (MIC) | 40 µg/mL | Planktonic cell growth inhibition[2][3] |
| Escherichia coli (MG1655) | Minimum Bactericidal Concentration (MBC) | 80 µg/mL | Complete eradication of planktonic cells[2][3] | |
| Escherichia coli (Exponential Phase) | Bactericidal Activity | 200 µg/mL | Complete eradication of all cells[2] | |
| Escherichia coli (Stationary Phase) | Bactericidal Activity | 400 µg/mL | Complete eradication of all cells[2] |
Mechanisms of Inhibition
The two cinnamaldehyde derivatives appear to exert their antimicrobial effects through distinct mechanisms.
α-Methylcinnamaldehyde: The primary inhibitory action of α-Methylcinnamaldehyde against Candida albicans is the disruption of biofilm formation. This is achieved by inhibiting the morphological transition from yeast to hyphal form, a critical step in biofilm development. This compound has been shown to downregulate the expression of genes associated with hyphal formation and cell aggregation.
α-Bromocinnamaldehyde: In contrast, α-bromocinnamaldehyde exhibits potent bactericidal activity against E. coli. Its mechanism of action is suggested to be independent of the production of reactive oxygen species (ROS), a common pathway for many bactericidal agents. This indicates a novel mechanism for its cell-killing effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of the compounds are determined using the broth microdilution method.
-
Preparation of Inoculum: A single colony of the target microorganism is inoculated into a suitable broth medium and incubated overnight at the optimal temperature (e.g., 37°C for E. coli). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing fresh broth to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate. The plate is then incubated for 24 hours at the optimal temperature.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
Biofilm Inhibition Assay (Crystal Violet Method)
The ability of a compound to inhibit biofilm formation is commonly assessed using the crystal violet staining method.
-
Preparation of Inoculum: A standardized microbial suspension is prepared as described for the MIC assay.
-
Treatment and Incubation: The microbial suspension is added to the wells of a 96-well microtiter plate. The test compound is added at various concentrations, and the plate is incubated for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, the planktonic cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining and Quantification: The excess stain is washed off, and the plate is allowed to dry. The crystal violet bound to the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570-595 nm). The percentage of biofilm inhibition is calculated relative to an untreated control.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed inhibitory pathways of α-Methylcinnamaldehyde and α-bromocinnamaldehyde.
Caption: Proposed inhibitory mechanisms of the two cinnamaldehyde derivatives.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli | PLOS One [journals.plos.org]
- 3. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
α-Methylcinnamaldehyde: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylcinnamaldehyde (α-MCA) is an alpha-substituted derivative of cinnamaldehyde (B126680), a well-known bioactive compound found in cinnamon. While cinnamaldehyde has been extensively studied for its therapeutic properties, α-MCA is emerging as a compound of interest with distinct biological activities. This guide provides a comparative overview of the in vitro efficacy of α-methylcinnamaldehyde and explores its potential in vivo applications by drawing parallels with its parent compound, cinnamaldehyde. Due to a notable gap in the literature regarding in vivo studies of α-MCA, this guide leverages the extensive research on cinnamaldehyde to infer potential mechanisms and therapeutic targets, while clearly delineating the need for further dedicated research on α-MCA.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro efficacy of α-methylcinnamaldehyde and the more extensively studied cinnamaldehyde.
Table 1: In Vitro Efficacy of α-Methylcinnamaldehyde
| Assay Type | Target/Organism | Metric | Result | Reference |
| Antifungal Activity | Candida albicans | MIC | ≥ 200 µg/mL | [1] |
| Antifungal Activity | Candida spp. | Average MIC | 317 µg/mL (2168 µM) | [2][3] |
| Biofilm Inhibition | Candida albicans | % Inhibition (at 50 µg/mL) | >90% | |
| Enzyme Inhibition | Mushroom Tyrosinase (Monophenolase) | IC50 | 0.440 mM | [4][5][6][7] |
| Enzyme Inhibition | Mushroom Tyrosinase (Diphenolase) | IC50 | 0.450 mM | [4][5][6][7] |
Table 2: In Vitro and In Vivo Efficacy of Cinnamaldehyde (for comparative reference)
| Therapeutic Area | Assay Type | Cell Line/Model | Metric | Result | Reference |
| Cancer | In Vitro Cytotoxicity | Human Leukemia K562 cells | Apoptosis Induction | Time-dependent increase | [8] |
| In Vitro Cytotoxicity | Myeloma cells | Apoptosis Induction | Effective induction | [8] | |
| In Vivo Anti-tumor | Breast Cancer Model | Tumor Growth | Inhibition of proliferation | [9] | |
| Inflammation | In Vitro Anti-inflammatory | LPS-stimulated Macrophages | NO Production | Significant dose-dependent decrease | [10] |
| In Vitro Anti-inflammatory | LPS-stimulated Macrophages | IL-1β, IL-6, TNF-α Secretion | Diminished expression and secretion | [10] | |
| In Vivo Anti-inflammatory | Collagen-Induced Arthritis in Rats | Joint Swelling | Reduced paw volume | [11] | |
| Diabetes | In Vitro Glucose Uptake | Skeletal Muscle | 14C-Glucose Uptake | Stimulatory effect | [12] |
| In Vivo Anti-diabetic | Diabetic Animal Models | Glucose and Lipid Homeostasis | Improvement | [13] | |
| In Vivo Anti-diabetic | db/db mice | Vascular Endothelial Dysfunction | Protective effect | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols relevant to the assessment of compounds like α-methylcinnamaldehyde.
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of α-methylcinnamaldehyde (or a control compound) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Mechanisms of Action
While direct evidence for α-methylcinnamaldehyde's interaction with specific signaling pathways is limited, the extensive research on cinnamaldehyde provides a strong foundation for hypothesizing its mechanisms of action.
Anti-Cancer Effects (Inferred from Cinnamaldehyde)
Cinnamaldehyde has been shown to exert its anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[15][16][17] It is plausible that α-methylcinnamaldehyde shares similar mechanisms.
Caption: Inferred anti-cancer signaling pathways of α-Methylcinnamaldehyde.
Anti-Inflammatory Effects (Inferred from Cinnamaldehyde)
Cinnamaldehyde is known to suppress inflammatory responses by inhibiting key pro-inflammatory signaling pathways such as NF-κB and MAPK.[10][18]
Caption: Inferred anti-inflammatory signaling pathways of α-Methylcinnamaldehyde.
Anti-Diabetic Effects (Inferred from Cinnamaldehyde)
The anti-diabetic effects of cinnamaldehyde are attributed to its ability to improve insulin (B600854) sensitivity and glucose metabolism through various signaling pathways.[13][19]
Caption: Inferred anti-diabetic signaling pathways of α-Methylcinnamaldehyde.
Conclusion and Future Directions
Current research provides a foundational understanding of the in vitro efficacy of α-methylcinnamaldehyde, particularly highlighting its antifungal and enzyme-inhibitory properties. However, there is a significant lack of in vivo studies to validate these findings and explore its therapeutic potential in complex biological systems. The extensive data on cinnamaldehyde suggests that α-MCA may possess a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects.
Future research should prioritize comprehensive in vivo studies to:
-
Evaluate the efficacy of α-methylcinnamaldehyde in animal models of cancer, inflammation, and diabetes.
-
Determine its pharmacokinetic and pharmacodynamic profiles.
-
Elucidate its precise mechanisms of action and confirm its interaction with the signaling pathways inferred from cinnamaldehyde studies.
Such investigations are imperative to bridge the current knowledge gap and to fully ascertain the therapeutic potential of α-methylcinnamaldehyde for drug development.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Cinnamaldehyde on Glucose Metabolism and Vessel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role and mechanism of cinnamaldehyde in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
A Head-to-Head Comparison of Cinnamaldehyde Analogs in Anthelmintic Research
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, has long been recognized for its broad-spectrum biological activities, including potent anthelmintic properties against various parasitic helminths.[1][2] The rise of anthelmintic resistance to conventional drugs has spurred research into novel therapeutic agents, with a significant focus on natural products and their derivatives.[3][4] Cinnamaldehyde analogs, synthesized to enhance efficacy, selectivity, or pharmacokinetic properties, represent a promising frontier in the development of new-generation anthelmintics.
This guide provides a head-to-head comparison of various cinnamaldehyde analogs based on available in vitro experimental data. We summarize their nematicidal efficacy, detail the experimental protocols used for their evaluation, and visualize their proposed mechanisms of action.
Comparative Efficacy of Cinnamaldehyde Analogs
The anthelmintic potency of cinnamaldehyde and its analogs has been primarily evaluated against the model nematode Caenorhabditis elegans and economically significant livestock parasites like Haemonchus contortus. The data reveals that specific substitutions on the cinnamaldehyde scaffold can dramatically enhance its nematicidal activity.
A key study directly compared eleven analogs against C. elegans, demonstrating that halogenated derivatives, in particular, exhibit superior potency.[1][3] Notably, 4-bromo-cinnamaldehyde and 4-chloro-cinnamaldehyde were the most active, achieving 100% mortality at concentrations significantly lower than the parent compound.[1] For instance, cinnamaldehyde requires concentrations as high as 800 µg/mL to achieve 100% mortality in C. elegans, whereas its bromo- and chloro-analogs achieve the same effect at 10 and 20 µg/mL, respectively.[1][5]
The following table summarizes the quantitative data from these comparative studies.
| Compound | Helminth Species | Assay Type | Concentration | Efficacy (% Mortality) | Time Point | Reference |
| 4-Bromo-cinnamaldehyde | C. elegans | Nematicidal | 10 µg/mL | 100% | 2 days | [1] |
| 4-Chloro-cinnamaldehyde | C. elegans | Nematicidal | 20 µg/mL | 100% | 2 days | [1] |
| Cinnamaldehyde Oxime | C. elegans | Nematicidal | 50 µg/mL | 100% | 5 days | [1] |
| 4-Dimethylamino-cinnamaldehyde | C. elegans | Nematicidal | 50 µg/mL | 100% | 5 days | [1] |
| 4-Fluoro-cinnamaldehyde | C. elegans | Nematicidal | 50 µg/mL | 100% | 5 days | [1] |
| α-Methyl-cinnamaldehyde | C. elegans | Nematicidal | 50 µg/mL | 100% | 5 days | [1] |
| 4-Nitro-cinnamaldehyde | C. elegans | Nematicidal | 50 µg/mL | 100% | 5 days | [1] |
| trans-4-Methyl-cinnamaldehyde | C. elegans | Nematicidal | 50 µg/mL | 100% | 5 days | [1] |
| trans-Cinnamaldehyde | C. elegans | Nematicidal | 100 µg/mL | Minor Activity | 5 days | |
| trans-Cinnamaldehyde | C. elegans | Nematicidal | 800 µg/mL | 100% | 4 hours | [5] |
| trans-Cinnamaldehyde | Haemonchus contortus | Egg Hatch Assay | 136.19 µM | EC50 | - | [6] |
| trans-Cinnamaldehyde | Ascaris suum | Larval Motility | ~250 µg/mL | 100% | 2-3 hours | [7] |
Experimental Protocols
The methodologies outlined below are synthesized from the cited studies to provide a comprehensive overview for researchers looking to replicate or build upon these findings.
C. elegans Nematicidal Assay
This protocol is used to determine the direct lethal effects of compounds on the nematode C. elegans.[1]
-
Nematode Synchronization: A synchronized population of L4 stage worms is prepared to ensure uniformity. This is typically achieved by standard methods involving bleaching to isolate eggs, followed by hatching and growth to the desired stage on E. coli OP50 lawns.[1]
-
Assay Preparation: Synchronized worms (approximately 20–30) are transferred into the wells of a 96-well microtiter plate containing M9 buffer.[1]
-
Compound Application: Cinnamaldehyde analogs, dissolved in a suitable solvent like DMSO, are added to the wells to achieve the final desired concentrations (e.g., 5–100 µg/mL). The final volume in each well is adjusted to 300 µL. A solvent control (e.g., 0.1% DMSO) is run in parallel.[1]
-
Incubation and Observation: The plates are incubated at 20-25°C. Worm viability is assessed at regular intervals (e.g., daily for 5 days) under a microscope. Mortality is determined by the absence of movement, even after gentle prodding with a platinum wire.[1]
-
Data Analysis: The percentage of dead worms is calculated for each concentration at each time point.
Haemonchus contortus Egg Hatch Assay (EHA)
This assay evaluates the ability of a compound to inhibit the hatching of nematode eggs.[6][8]
-
Egg Recovery: H. contortus eggs are recovered from the feces of experimentally infected donor animals (e.g., sheep or goats). The feces are processed through a series of sieves and washes to isolate the eggs.
-
Assay Setup: A suspension containing a known number of eggs (e.g., ~100) is added to each well of a 24-well or 96-well plate.[9]
-
Compound Treatment: The test compounds are dissolved in an appropriate solvent (e.g., 1.5% Tween 80) and added to the wells at various concentrations. Positive (e.g., Thiabendazole) and negative (solvent only) controls are included.[9]
-
Incubation: Plates are incubated under optimal hatching conditions (e.g., 27°C for 48 hours).
-
Data Collection: After incubation, a drop of Lugol's iodine is added to stop any further hatching. The number of hatched first-stage larvae (L1) and unhatched eggs is counted in each well.
-
Analysis: The percentage of egg hatch inhibition is calculated relative to the negative control. Effective Concentration (EC50) values are determined using probit analysis.[6][8]
Mechanism of Action & Signaling Pathways
Research suggests that cinnamaldehyde and its analogs exert their anthelmintic effects through multiple mechanisms, including disruption of the nematode cuticle, interference with metabolic pathways, and modulation of neuromuscular signaling.
Proposed Neuromuscular Inhibition Pathway
Studies using C. elegans indicate that trans-cinnamaldehyde (TCA) acts on multiple Cys-loop receptors, which are critical components of the nematode nervous system.[10] These ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and GABA-activated channels, are prime targets for many commercial anthelmintics. TCA appears to act as an inhibitor of these channels, reducing ACh- and GABA-elicited currents. This disruption of neurotransmission leads to flaccid paralysis and eventual death of the worm.[10]
Glutathione (B108866) Metabolism Disruption Workflow
Another identified mechanism involves the significant alteration of glutathione metabolism.[5] Exposure to cinnamaldehyde leads to the differential expression of multiple genes involved in this pathway, particularly glutathione S-transferases (GSTs). GSTs are crucial for detoxifying xenobiotics. By disrupting this system, cinnamaldehyde and its analogs likely induce overwhelming oxidative stress, leading to cellular damage and parasite death.
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insecticidal activity and mechanism of cinnamaldehyde in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of cinnamaldehyde, citronellal, geraniol and anacardic acid on Haemonchus contortus isolates susceptible and resistant to synthetic anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Unraveling anthelmintic targets and mechanisms of action of trans-cinnamaldehyde from cinnamon essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of alpha-Methylcinnamaldehyde: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of alpha-Methylcinnamaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Key Disposal Considerations
Proper disposal of this compound, a combustible liquid that can cause skin, eye, and respiratory tract irritation, requires careful planning and execution.[1][2] Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste under the U.S. EPA guidelines in 40 CFR Parts 261.3.[1] Furthermore, it is imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification and compliance.[1] The primary disposal route is through an approved waste disposal plant or a licensed professional waste disposal service.[2][3]
Physical and Toxicological Data
A summary of key quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety controls during handling and disposal.
| Property | Value | Source(s) |
| Acute Oral Toxicity | LD50 (Rat): 2050 mg/kg | [1][4] |
| Acute Dermal Toxicity | LD50 (Rabbit): >5 g/kg | [1] |
| Flash Point | 79 °C / 174.2 °F | [2] |
| Boiling Point | 148 - 149 °C @ 27 mmHg | [1][2] |
| Specific Gravity | ~1.040 - 1.047 g/cm³ | [1][2] |
Disposal and Spill Cleanup Protocols
The following protocols provide step-by-step guidance for managing waste and spills of this compound.
Protocol 1: Disposal of Unused or Waste this compound
-
Characterization : Classify the waste material in accordance with federal, state, and local regulations.[1]
-
Professional Disposal : It is recommended to contact a licensed professional waste disposal service to handle the material.[3]
-
Incineration : One approved method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3] Extra care should be taken during ignition as the material is combustible.[3]
-
Surplus Material : Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[3]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[3] Do not reuse empty containers.[5]
Protocol 2: Small Spill Cleanup Procedure
This protocol is adapted from NOAA guidelines for responding to small chemical spills.[6]
-
Eliminate Ignition Sources : Immediately remove all sources of ignition from the spill area.[6]
-
Absorb the Spill : Use an inert absorbent material, such as absorbent paper, vermiculite, sand, or earth, to pick up all of the liquid spill material.[1][6]
-
Contain Contaminated Materials : Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[6]
-
Decontaminate the Area :
-
Area Clearance : Do not re-enter the contaminated area until a Safety Officer or other responsible person has verified that the area has been properly cleaned.[6]
Protocol 3: Large Spill Response
-
Isolate the Area : For a large spill, immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[6]
-
Evacuation : Consider an initial downwind evacuation for at least 300 meters (1000 feet).[6]
-
Containment : Prevent the spilled material from entering drains, sewers, or waterways.[1][7]
-
Professional Assistance : Contact emergency response personnel and a professional waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for this compound disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. media.knowde.com [media.knowde.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Alpha Methyl Cinnamic Aldehyde Cinnamaldehyde Manufacturers [mubychem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
